molecular formula C14H19ClN2O3 B404911 2-chloro-N-heptyl-4-nitrobenzamide

2-chloro-N-heptyl-4-nitrobenzamide

Número de catálogo: B404911
Peso molecular: 298.76g/mol
Clave InChI: WVYHBDXOZJHJCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-heptyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H19ClN2O3 and its molecular weight is 298.76g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-heptyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-heptyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C14H19ClN2O3

Peso molecular

298.76g/mol

Nombre IUPAC

2-chloro-N-heptyl-4-nitrobenzamide

InChI

InChI=1S/C14H19ClN2O3/c1-2-3-4-5-6-9-16-14(18)12-8-7-11(17(19)20)10-13(12)15/h7-8,10H,2-6,9H2,1H3,(H,16,18)

Clave InChI

WVYHBDXOZJHJCE-UHFFFAOYSA-N

SMILES

CCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

SMILES canónico

CCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-N-heptyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-chloro-N-heptyl-4-nitrobenzamide, a specialized organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, underpinned by established scientific principles and methodologies.

Core Chemical Identity

2-chloro-N-heptyl-4-nitrobenzamide is a substituted benzamide characterized by a heptyl group attached to the amide nitrogen, a chlorine atom at the 2-position, and a nitro group at the 4-position of the benzene ring.

Identifier Value Source
CAS Number 321531-72-0
Molecular Formula C14H19ClN2O3
Molecular Weight 302.77 g/mol Calculated
IUPAC Name 2-chloro-N-heptyl-4-nitrobenzamide

The unique arrangement of these functional groups—the electron-withdrawing nitro and chloro groups on the aromatic ring and the lipophilic heptyl chain—suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Synthesis and Mechanism

The synthesis of 2-chloro-N-heptyl-4-nitrobenzamide typically proceeds via a nucleophilic acyl substitution reaction. The primary and most logical pathway involves the acylation of heptylamine with 2-chloro-4-nitrobenzoyl chloride.

Conceptual Synthesis Workflow:

cluster_reactants Starting Materials cluster_activation Acid Activation cluster_coupling Amide Coupling 2c4n_acid 2-chloro-4-nitrobenzoic acid thionyl_chloride SOCl2 or (COCl)2 2c4n_acid->thionyl_chloride Chlorinating Agent heptylamine Heptylamine product 2-chloro-N-heptyl-4-nitrobenzamide acyl_chloride 2-chloro-4-nitrobenzoyl chloride thionyl_chloride->acyl_chloride acyl_chloride->product + Heptylamine base Base (e.g., Pyridine, Et3N) base->product HCl Scavenger

Caption: General synthesis workflow for 2-chloro-N-heptyl-4-nitrobenzamide.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative, validated method for the synthesis of benzamide derivatives.

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (typically 70-80°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

    • Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid into the more reactive acyl chloride. DMF acts as a catalyst for this transformation.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-4-nitrobenzoyl chloride is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve heptylamine (1.1 eq) and a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2 eq), in the same anhydrous solvent.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

    • Causality: The dropwise addition at low temperature helps to control the exothermic reaction. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted starting acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-chloro-N-heptyl-4-nitrobenzamide.

Physicochemical Properties and Safety

While specific experimental data for 2-chloro-N-heptyl-4-nitrobenzamide is not widely published, its properties can be inferred from its constituent parts and related structures.

Predicted Properties:

Property Predicted Value/Characteristic Justification
Appearance White to light yellow solidBased on the appearance of similar benzamides like 2-chloro-4-nitrobenzamide.
Solubility Soluble in organic solvents (DCM, THF, DMF, DMSO); Insoluble in water.The long alkyl chain imparts lipophilicity, while the polar amide and nitro groups offer some polarity.
Melting Point Expected to be a solid at room temperature with a defined melting point.Amide functionality and aromatic ring lead to a crystalline solid structure.

Safety and Handling:

No specific safety data sheet (SDS) is available for the title compound. However, based on the hazards of its precursors and analogous structures like 2-chloro-4-nitrobenzamide, the following precautions are mandated.[1][2]

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2][3] May cause respiratory irritation.[1][2][3]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1]

    • Handling: Avoid breathing dust.[1] Wash hands thoroughly after handling.[1] Avoid contact with skin and eyes.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Potential Applications in Research and Development

The structure of 2-chloro-N-heptyl-4-nitrobenzamide makes it a versatile intermediate for further chemical elaboration in drug discovery and materials science.

Workflow for Derivative Synthesis:

cluster_transformations Key Chemical Transformations start_mol 2-chloro-N-heptyl-4-nitrobenzamide reduction Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) start_mol->reduction snar Nucleophilic Aromatic Substitution (SNAr) (at C-Cl bond) start_mol->snar product_amine 4-amino-2-chloro-N-heptylbenzamide reduction->product_amine product_snar Substituted N-heptyl-4-nitrobenzamide (e.g., with R-NH2, R-OH, R-SH) snar->product_snar

Caption: Potential synthetic pathways using the title compound as an intermediate.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, HCl; or H₂, Pd/C). This introduces a reactive amino group, creating 4-amino-2-chloro-N-heptylbenzamide. This new aniline derivative can then be used in a multitude of subsequent reactions:

    • Formation of sulfonamides.

    • Acylation to form different amides.

    • Diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic substitution by the strongly electron-withdrawing nitro group in the para position. This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alkoxides, thiolates), providing a straightforward route to a library of 2-substituted-N-heptyl-4-nitrobenzamide derivatives. The chloroacetamide group in similar structures is known to be a reactive electrophilic site for generating diverse compound libraries.[4]

  • Scaffold for Bioactive Molecules: Benzamides are a well-established class of compounds with a wide range of biological activities.[4] The combination of a lipophilic tail (heptyl group), which can aid in membrane permeability, and a modifiable aromatic core makes this compound an interesting starting point for lead optimization campaigns in medicinal chemistry. Derivatives of similar benzamide structures have been investigated as potential anti-inflammatory and anticancer agents.[4]

References

  • PrepChem.com. Synthesis of 2-chloro-4-nitrobenzamide. Available from: [Link]

Sources

Synthesis of 2-chloro-N-heptyl-4-nitrobenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for 2-chloro-N-heptyl-4-nitrobenzamide, a substituted benzamide with potential applications in pharmaceutical and agrochemical research. The document is structured to provide a comprehensive understanding of the synthesis, from the underlying chemical principles to detailed, field-proven experimental protocols. We will dissect two primary synthetic strategies: the robust and high-yielding acyl chloride pathway and the increasingly popular direct amide coupling method. Each section is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and safe synthesis, purification, and characterization of the target compound. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols, and is grounded in authoritative references to uphold scientific integrity.

Introduction and Strategic Overview

The synthesis of N-substituted benzamides is a cornerstone of modern medicinal and process chemistry. These motifs are prevalent in a vast array of biologically active molecules. The target compound, 2-chloro-N-heptyl-4-nitrobenzamide, incorporates several key structural features: a chlorinated and nitrated benzene ring, and a seven-carbon alkyl chain attached to the amide nitrogen. The electron-withdrawing nature of the chloro and nitro groups on the aromatic ring significantly influences the reactivity of the precursor, 2-chloro-4-nitrobenzoic acid.

This guide will focus on two principal and reliable synthetic routes, each with its own set of advantages and considerations.

  • Pathway A: The Acyl Chloride Route. This traditional and often preferred method involves the conversion of the starting carboxylic acid to a highly reactive acyl chloride intermediate, which subsequently undergoes nucleophilic attack by the amine. This pathway is known for its high yields and relatively straightforward execution.

  • Pathway B: Direct Amide Coupling. This approach circumvents the need for the isolation of the often-unstable acyl chloride by employing coupling agents that activate the carboxylic acid in situ, facilitating direct reaction with the amine. This method offers milder reaction conditions and can be advantageous when dealing with sensitive substrates.

The choice between these pathways will depend on factors such as scale, available reagents, and the specific requirements of the research objective.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the synthetic strategies discussed, the following diagrams outline the core transformations.

Synthetic Pathways cluster_0 Pathway A: Acyl Chloride Route cluster_1 Pathway B: Direct Amide Coupling A1 2-chloro-4-nitrobenzoic acid A3 2-chloro-4-nitrobenzoyl chloride A1->A3 Activation A2 Thionyl Chloride (SOCl₂) A5 2-chloro-N-heptyl-4-nitrobenzamide A3->A5 Amidation A4 Heptylamine B1 2-chloro-4-nitrobenzoic acid B4 2-chloro-N-heptyl-4-nitrobenzamide B1->B4 One-Pot Reaction B2 Heptylamine B3 Coupling Agent (e.g., EDC, HOBt)

Figure 1: Overview of the two primary synthetic pathways for 2-chloro-N-heptyl-4-nitrobenzamide.

Pathway A: The Acyl Chloride Route - A Detailed Protocol

This pathway is a robust and widely used method for the synthesis of amides due to the high reactivity of the acyl chloride intermediate.[1] The synthesis is a two-step process: the formation of the acyl chloride followed by the amidation reaction.

Step 1: Synthesis of 2-chloro-4-nitrobenzoyl chloride

The first step involves the conversion of 2-chloro-4-nitrobenzoic acid to its corresponding acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Reaction Scheme:

Acyl_Chloride_Formation start 2-chloro-4-nitrobenzoic acid reagent + SOCl₂ start->reagent product 2-chloro-4-nitrobenzoyl chloride reagent->product byproducts + SO₂ (g) + HCl (g) product->byproducts

Figure 2: Reaction scheme for the formation of 2-chloro-4-nitrobenzoyl chloride.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.

  • Reagent Addition: To the flask, add 2-chloro-4-nitrobenzoic acid (1.0 eq). Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride) and maintain for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the solid starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The crude 2-chloro-4-nitrobenzoyl chloride, a pale yellow liquid or low-melting solid, is often used in the next step without further purification.

Causality of Experimental Choices:

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and also serves as the reaction solvent.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Gas Trap: The byproducts of the reaction, HCl and SO₂, are corrosive and toxic gases. A gas trap is essential for their safe neutralization.

Step 2: Synthesis of 2-chloro-N-heptyl-4-nitrobenzamide

The highly electrophilic carbonyl carbon of 2-chloro-4-nitrobenzoyl chloride readily reacts with the nucleophilic nitrogen of heptylamine to form the desired amide bond.[2] This reaction is typically fast and exothermic.

Reaction Scheme:

Amidation_Reaction start 2-chloro-4-nitrobenzoyl chloride reagent + Heptylamine start->reagent product 2-chloro-N-heptyl-4-nitrobenzamide reagent->product byproduct + HCl product->byproduct Direct_Coupling reactants 2-chloro-4-nitrobenzoic acid + Heptylamine reagents EDC, HOBt, DIPEA reactants->reagents product 2-chloro-N-heptyl-4-nitrobenzamide reagents->product byproducts + Byproducts product->byproducts

Sources

A Comprehensive Technical Guide on the Lipophilicity and Solubility of 2-chloro-N-heptyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of two critical physicochemical properties, lipophilicity and solubility, in the context of the novel compound 2-chloro-N-heptyl-4-nitrobenzamide. The principles and methodologies discussed herein are fundamental to the successful progression of candidate molecules through the drug discovery and development pipeline.

Preamble: The Indispensable Role of Physicochemical Profiling in Drug Discovery

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] These ADME characteristics are, in turn, heavily influenced by fundamental physicochemical parameters, with lipophilicity and aqueous solubility being paramount.[3][4][5] An optimal balance between these two properties is often a prerequisite for a successful oral drug, as it governs the molecule's ability to dissolve in the gastrointestinal tract and permeate biological membranes to reach its target.[6][] This document serves as a technical guide to the theoretical underpinnings and practical determination of these properties for 2-chloro-N-heptyl-4-nitrobenzamide.

Core Concepts: Lipophilicity and Solubility

Lipophilicity: A Measure of "Fat-Likeliness"

Lipophilicity describes a compound's affinity for non-polar, lipid-like environments and is a key factor in a drug's ability to cross cell membranes.[3][6] It is most commonly quantified by the partition coefficient (LogP), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.[8][9]

  • High Lipophilicity: While beneficial for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[3][4]

  • Low Lipophilicity: Conversely, highly polar compounds may have poor absorption and limited ability to cross lipid bilayers.[3]

The chemical structure of 2-chloro-N-heptyl-4-nitrobenzamide, with its heptyl chain and aromatic rings, suggests a significant lipophilic character.

Aqueous Solubility: The Gateway to Absorption

For a drug to be absorbed, it must first be in solution at the site of absorption.[3] Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability.[10] The solubility of a compound is influenced by factors such as its crystal lattice energy, hydrogen bonding capacity, and ionization state.[4] The presence of a nitro group and an amide linkage in 2-chloro-N-heptyl-4-nitrobenzamide may contribute to its aqueous solubility through hydrogen bonding.[11]

Methodologies for Experimental Determination

The following sections detail robust and widely accepted protocols for the empirical determination of LogP and aqueous solubility.

Determination of Lipophilicity: The Shake-Flask Method for LogP

The shake-flask method is considered the "gold standard" for LogP determination and is described in OECD Guideline 107.[12][13]

Experimental Protocol:

  • Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to mimic physiological conditions.

  • Sample Preparation: A stock solution of 2-chloro-N-heptyl-4-nitrobenzamide is prepared in the pre-saturated n-octanol.

  • Partitioning: The stock solution is added to a known volume of pre-saturated water in a flask.

  • Equilibration: The flask is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Analysis: The concentration of the compound in each phase is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Illustrative Data for 2-chloro-N-heptyl-4-nitrobenzamide:

ParameterValue
Average Concentration in n-Octanol992.5 µg/mL
Average Concentration in Water7.5 µg/mL
Calculated LogP 2.12

Workflow for LogP Determination

Caption: A simplified workflow for the determination of LogP using the shake-flask method.

Determination of Aqueous Solubility: The Equilibrium Solubility Method

The equilibrium solubility method determines the thermodynamic solubility of a compound, providing a true measure of its solubility at a specific pH and temperature.[10][14]

Experimental Protocol:

  • Sample Preparation: An excess amount of solid 2-chloro-N-heptyl-4-nitrobenzamide is added to a buffered aqueous solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions).[15]

  • Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[15]

  • Phase Separation: The undissolved solid is removed by filtration or centrifugation.[15]

  • Analysis: The concentration of the dissolved compound in the clear supernatant is measured by a suitable analytical method like HPLC.[15]

  • pH Dependence: The experiment should be repeated at different pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines to assess the pH-solubility profile.[16]

Illustrative Data for 2-chloro-N-heptyl-4-nitrobenzamide:

pHSolubility (µg/mL)
1.225.4
4.518.9
6.815.2

Workflow for Equilibrium Solubility Determination

Caption: A streamlined workflow for determining equilibrium aqueous solubility.

Data Interpretation and Implications for Drug Development

The illustrative LogP value of 2.12 for 2-chloro-N-heptyl-4-nitrobenzamide places it in a favorable lipophilicity range for oral drug candidates. It is lipophilic enough to likely facilitate membrane permeation but not so high as to suggest significant issues with solubility or metabolic instability.

The solubility data indicates that 2-chloro-N-heptyl-4-nitrobenzamide has low but measurable aqueous solubility. The pH-dependent solubility, with higher solubility at lower pH, is a common characteristic of weakly basic compounds. This information is critical for predicting its behavior in the gastrointestinal tract and for guiding formulation strategies to enhance its dissolution and absorption.

Concluding Remarks

The meticulous characterization of lipophilicity and aqueous solubility is a cornerstone of successful drug development. The data generated for 2-chloro-N-heptyl-4-nitrobenzamide provides essential insights into its potential as a drug candidate and informs the subsequent stages of preclinical and clinical development. By employing validated methodologies and a thorough understanding of the underlying principles, researchers can make data-driven decisions to optimize the properties of their lead compounds and increase the probability of clinical success.

References

  • Creative Bioarray. Lipophilicity & Solubility. [Link]

  • ResearchGate. ADME Properties and Their Dependence on Physicochemical Properties. [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Pesticide Registration Toolkit. Partition coefficient octanol/water. [Link]

  • Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. [Link]

  • Remedy Publications LLC. Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

  • Analytice. Partition coefficient: slow stirring method according to OECD 123. [Link]

  • PharmiWeb.com. Physicochemical Parameters Affecting the ADMET of Drugs. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • SpiroChem. Early ADME And Physical-Chemistry Properties. [Link]

  • Chemaxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • Drug Design Org. ADME Properties - Pharmacokinetics. [Link]

  • Cambridge MedChem Consulting. ADME Properties. [Link]

  • Scribd. Shake Flask Method. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Airiti Library. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • Protocols.io. LogP / LogD shake-flask method. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • PMC. A New Approach on Estimation of Solubility and n-octanol/water Partition Coefficient for Organohalogen Compounds. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • PubMed. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. [Link]

  • ACS Publications. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

  • Solubility of Things. Benzamide. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ResearchGate. (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]

  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]

  • MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • PubChem. 4-Chloro-2-nitrobenzamide. [Link]

Sources

In-Depth Technical Guide: The Discovery and Development of 2-chloro-N-heptyl-4-nitrobenzamide - A Case Study in Uncharted Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: An extensive search of scientific literature and chemical databases for "2-chloro-N-heptyl-4-nitrobenzamide" (CAS No. 321531-72-0) reveals a notable absence of dedicated research on its discovery, development, and specific biological activities. This technical guide, therefore, pivots from a conventional monograph to a forward-looking analysis. By deconstructing the molecule into its core functional moieties—a nitrobenzamide scaffold, a chloro substituent, and an N-heptyl chain—we can project its potential pharmacological profile based on well-established structure-activity relationships of related compounds. This document serves as a foundational roadmap for researchers aiming to explore this uncharted chemical entity, outlining plausible synthetic routes, predicting potential therapeutic applications, and defining critical research imperatives.

Part 1: Deconstructing the Molecule - An Analysis of Functional Scaffolds

The therapeutic potential of a novel compound can often be inferred from the biological activities of its constituent parts. 2-chloro-N-heptyl-4-nitrobenzamide is an amalgamation of three key chemical features, each with a rich history in medicinal chemistry.

  • The Benzamide Core: The benzamide framework is recognized as a "privileged structure" in drug discovery, a testament to its ability to interact with a diverse range of biological targets[1][2]. Its derivatives have been successfully developed into antimicrobial, analgesic, anti-inflammatory, and anticancer therapeutics[2]. The amide linkage provides a stable, planar unit capable of forming crucial hydrogen bonds with protein backbones.

  • The Nitroaromatic Moiety: The presence of a nitro group on the benzene ring is a significant determinant of biological activity. As a potent electron-withdrawing group, it can modulate the molecule's electronic properties, influencing its binding affinity and metabolic fate. Nitro-containing compounds are known for a wide spectrum of pharmacological effects, including antimicrobial, antiparasitic, anti-inflammatory, and anticancer actions[3]. The bioactivity of many nitroaromatics is intrinsically linked to their in-vivo reduction to reactive nitroso and hydroxylamino intermediates, which can exert cytotoxic effects[3].

  • The Chloro Substituent and N-Alkyl Chain: Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of a lead compound[4]. The chloro group can increase lipophilicity, facilitating membrane permeability, and can also form specific halogen bonds with target proteins. The N-heptyl chain further enhances lipophilicity, which can be critical for crossing biological membranes and may contribute to binding within hydrophobic pockets of target enzymes or receptors. Studies on related acetamides have shown that the addition of a chloro atom can be indispensable for their biological activity[5].

Part 2: Charting the Course - Plausible Synthetic Pathways

While no specific synthesis for 2-chloro-N-heptyl-4-nitrobenzamide has been published, established methodologies for amide bond formation provide a clear and reliable path to its production. The most probable approaches would involve the coupling of a 2-chloro-4-nitrobenzoyl derivative with heptylamine.

Methodology 1: The Acyl Chloride Route

This classic and highly efficient method involves the reaction of 2-chloro-4-nitrobenzoyl chloride with heptylamine. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the hydrochloric acid byproduct[4].

Methodology 2: The Carboxylic Acid Coupling Route

Direct coupling of 2-chloro-4-nitrobenzoic acid with heptylamine offers an alternative pathway, often preferred when the acyl chloride is unstable or difficult to prepare. This approach requires the use of a coupling agent to activate the carboxylic acid. Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress side reactions and improve yields[6].

Figure 1. A diagram illustrating two plausible and robust synthetic routes for the preparation of 2-chloro-N-heptyl-4-nitrobenzamide.

Part 3: Predicting the Horizon - Potential Therapeutic Applications

Drawing parallels with structurally analogous compounds allows for the formulation of several compelling hypotheses regarding the potential therapeutic applications of 2-chloro-N-heptyl-4-nitrobenzamide.

1. Antimicrobial Agents:

  • Scientific Rationale: The combination of a nitrobenzamide core and a chloroacetamide-like functionality is a well-represented theme in antimicrobial research[7]. For instance, certain N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives have demonstrated significant antibacterial efficacy[7]. Moreover, the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against the opportunistic pathogen Klebsiella pneumoniae has been documented[5].

  • Hypothesized Mechanism: The antimicrobial action could be multifactorial. The nitro group, upon bioreduction within the microbial cell, can generate reactive nitrogen species, leading to oxidative stress and damage to DNA and proteins. The chloro-N-alkylamide portion of the molecule might interfere with cell wall synthesis or inhibit essential metabolic enzymes.

2. Anticancer Therapeutics:

  • Scientific Rationale: Both nitrobenzamides and chloroacetamides have been investigated as scaffolds for the development of novel anticancer agents[7]. Some benzamide derivatives have been shown to inhibit critical cancer-related enzymes like cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I)[8].

  • Hypothesized Mechanism: The electrophilic nature of the carbon bearing the chlorine atom could enable covalent modification of key amino acid residues (e.g., cysteine) in the active sites of oncogenic proteins, leading to their irreversible inhibition. The nitrobenzamide moiety would likely play a crucial role in directing the molecule to the target protein and establishing initial non-covalent binding interactions.

3. Anti-inflammatory Drugs:

  • Scientific Rationale: A number of benzamide derivatives have been reported to possess anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory enzymes such as the cyclooxygenases[2].

  • Hypothesized Mechanism: A potential mechanism of action could involve the inhibition of COX-2, a key enzyme in the inflammatory cascade that is responsible for the synthesis of prostaglandins. The structural features of 2-chloro-N-heptyl-4-nitrobenzamide may allow it to fit within the active site of COX-2 and inhibit its function.

Part 4: The Path Forward - Critical Research Imperatives

The complete absence of data on 2-chloro-N-heptyl-4-nitrobenzamide presents a unique opportunity for discovery. A systematic investigation should be initiated, following a logical progression from synthesis to biological evaluation.

  • Synthesis and Structural Verification: The first and most critical step is the synthesis of 2-chloro-N-heptyl-4-nitrobenzamide using one of the established methods outlined above. The resulting compound must be rigorously purified and its structure unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

  • Broad-Spectrum In Vitro Screening: A comprehensive in vitro screening campaign should be undertaken to identify the primary biological activity of the compound. This should include:

    • Antimicrobial Susceptibility Testing: Evaluation against a diverse panel of pathogenic bacteria and fungi.

    • Antiproliferative Assays: Screening against a panel of human cancer cell lines to determine cytotoxic or cytostatic effects.

    • Enzymatic and Receptor-Based Assays: Testing against a curated panel of targets relevant to cancer and inflammation (e.g., kinases, proteases, COX enzymes).

  • Mechanism of Action Elucidation: Should a significant biological activity be identified, subsequent studies must focus on elucidating the underlying mechanism of action. This will involve target identification and validation studies, which may include affinity chromatography, proteomics, and genetic approaches.

  • Preclinical Evaluation: If the compound demonstrates a promising in vitro profile and a well-defined mechanism of action, it would become a candidate for preclinical evaluation in relevant animal models of disease to assess its in vivo efficacy, pharmacokinetic properties, and toxicological profile.

Conclusion

2-chloro-N-heptyl-4-nitrobenzamide currently represents a void in our chemical knowledge. However, a detailed analysis of its constituent functional groups strongly suggests that it is a molecule of considerable therapeutic potential, with plausible applications in the fields of infectious diseases, oncology, and inflammation. This technical guide provides a strategic framework for initiating the exploration of this novel chemical entity. The synthesis of 2-chloro-N-heptyl-4-nitrobenzamide and its subsequent biological characterization are poised to be a rewarding endeavor for any drug discovery program.

References

  • Saeed, A., Hussain, S., & Flörke, U. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1304. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]

  • de Oliveira, R. S., de Oliveira, A. P., de Almeida, A. C. G., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, A. P. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3984. [Link]

  • Pop, O., Bîcu, E., & Moldovan, C. M. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1775. [Link]

  • Pop, O., Bîcu, E., & Moldovan, C. M. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775. [Link]

Sources

Methodological & Application

Purification of 2-chloro-N-heptyl-4-nitrobenzamide from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It moves beyond basic recipe-following to explain the physicochemical logic driving the purification of lipophilic nitrobenzamides.

Abstract & Chemical Context

The synthesis of 2-chloro-N-heptyl-4-nitrobenzamide typically proceeds via a Schotten-Baumann or nucleophilic acyl substitution reaction between 2-chloro-4-nitrobenzoyl chloride and heptylamine. While the reaction is robust, the resulting crude mixture presents a specific purification challenge: the "Lipophilic-Polar Conflict."

The target molecule possesses a highly lipophilic tail (


) and a polar, electron-deficient headgroup. This duality often leads to "oiling out" during recrystallization and co-elution with lipophilic impurities during chromatography. This guide provides a self-validating purification workflow designed to exploit the pKa differences of the impurities (amine vs. acid) and the solubility profile of the amide.
Impurity Profile
Impurity TypeSourceChemical NatureRemoval Strategy
Heptylamine Excess ReagentBasic amine (Lipophilic)Acidic Wash (forms water-soluble salt)
2-Chloro-4-nitrobenzoic acid Hydrolysis of Acid ChlorideAcidic (Polar/Solid)Basic Wash (forms water-soluble carboxylate)
Heptylamine Hydrochloride Reaction ByproductIonic SaltWater Wash
Bis-acylated species Side Reaction (Rare)Neutral/LipophilicRecrystallization/Chromatography

Pre-Purification Analysis (The "Go/No-Go" Step)

Before initiating bulk purification, analyze the crude reaction mixture (RM) via TLC or LC-MS.

  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). The nitro group is a strong chromophore.

  • Target Rf: ~0.4–0.6 (distinct from the baseline acid and solvent front amine).

Senior Scientist Insight: If the crude mixture is a dark, viscous oil, do not attempt immediate recrystallization. The impurities will trap the solvent, preventing crystal lattice formation. Proceed immediately to the Liquid-Liquid Extraction (LLE) protocol below to "de-bulk" the mixture.

Method A: The "Pincer" Extraction Protocol (Primary Purification)

This method utilizes pH switching to chemically sequester impurities into the aqueous phase, leaving the neutral amide in the organic phase.

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility, but EtOAc is greener.

  • Acid Wash: 1N HCl (cold).

  • Base Wash: Saturated

    
     or 1N NaOH.
    
  • Brine: Saturated NaCl.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

  • Acid Wash (Removes Heptylamine):

    • Wash the organic phase twice with 1N HCl (1:1 vol/vol).

    • Mechanism:[1][2][3][4][5]

      
       (Water Soluble).
      
  • Base Wash (Removes Benzoic Acid):

    • Wash the organic phase twice with Sat.

      
       .
      
    • Mechanism:[1][2][3][4][5]

      
      .
      
    • Caution: Vent the separatory funnel frequently due to

      
       generation.
      
  • Neutralization & Drying:

    • Wash once with Brine to remove trapped water.

    • Dry over anhydrous

      
       for 15 minutes.
      
  • Concentration: Filter and evaporate the solvent in vacuo.

Success Metric: The resulting solid should be a pale yellow powder. If it remains an oil, it indicates residual solvent or high impurity levels.

Method B: Recrystallization (The "Polishing" Step)

Because of the heptyl chain, this compound is prone to oiling out. We use a binary solvent system to control the precipitation.

Solvent System Selection
  • Solvent A (Good Solvent): Ethanol (EtOH) or Ethyl Acetate.[6]

  • Solvent B (Anti-Solvent): Water (if using EtOH) or Hexanes (if using EtOAc).

Protocol
  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the minimum amount of boiling Solvent A required to just dissolve the solid.[6]

  • Hot Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-warmed funnel.

  • Nucleation: Remove from heat. Add Solvent B dropwise until a faint, persistent cloudiness appears.

  • Clearing: Add one drop of Solvent A to clear the solution.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed. Do not place directly on ice yet.

    • Why? Rapid cooling traps impurities in the lattice.

  • Crystallization: Once crystals form, place on ice for 1 hour to maximize yield.

  • Collection: Filter via vacuum (Buchner funnel) and wash with cold Solvent B .

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals, reheat to dissolve. Scratch the inner wall of the flask with a glass rod to induce nucleation, or add a "seed crystal" from a previous pure batch.[7]

Method C: Flash Column Chromatography (High Purity)

Required if the impurity profile is complex (e.g., presence of regioisomers).

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient elution from 10% to 40% EtOAc in Hexanes.

  • Loading: Dry load (adsorb crude onto silica) is recommended over wet loading to prevent band broadening.

Process Logic Visualization

The following diagram illustrates the fate of each component during the extraction workflow, ensuring the user understands where their product is at every step.

PurificationLogic Start Crude Reaction Mixture (Amide, Amine, Acid, Salts) Dissolve Dissolve in DCM Start->Dissolve AcidWash Wash with 1N HCl Dissolve->AcidWash PhaseCut1 Phase Separation AcidWash->PhaseCut1 AqLayer1 Aqueous Layer (Heptylamine HCl salt) PhaseCut1->AqLayer1 Discard OrgLayer1 Organic Layer (Amide + Benzoic Acid) PhaseCut1->OrgLayer1 BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash PhaseCut2 Phase Separation BaseWash->PhaseCut2 AqLayer2 Aqueous Layer (Na Benzoate) PhaseCut2->AqLayer2 Discard OrgLayer2 Organic Layer (Neutral Amide) PhaseCut2->OrgLayer2 Drying Dry (Na2SO4) & Evaporate OrgLayer2->Drying Recryst Recrystallization (EtOH/Water) Drying->Recryst FinalProduct Pure 2-chloro-N-heptyl-4-nitrobenzamide (Crystalline Solid) Recryst->FinalProduct

Figure 1: The "Pincer" Extraction Strategy. This flowchart tracks the partition of impurities based on pH adjustments, ensuring the isolation of the neutral amide.

Quality Control (QC) Parameters

Verify the integrity of the purified product using these benchmarks.

TestExpected ResultSignificance
1H NMR (

)

6.0–6.5 (br s, 1H, NH);

0.88 (t, 3H, Terminal Me)
Confirms amide formation and intact heptyl chain.
Melting Point Sharp range (e.g.,

)
Wide range indicates solvent trapping or impurities.
HPLC Purity >98% (Area under curve)Required for biological assays.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanism and workup logic).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for recrystallization of amides).

  • BenchChem Technical Support. (2025). N-substituted Benzamide Purification Guide. (Specific solvent systems for N-alkyl benzamides).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Acyl substitution and pKa-based extraction theory).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2-chloro-4-nitrobenzamide derivatives. (Physical property verification).

Sources

Application Note: Cell-Based Characterization of 2-chloro-N-heptyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the evaluation of 2-chloro-N-heptyl-4-nitrobenzamide , a lipophilic nitrobenzamide derivative. Based on current structure-activity relationship (SAR) data, this compound class is primarily investigated for antimycobacterial activity (targeting DprE1) and potential P2X7 receptor modulation .

Introduction & Mechanism of Action

2-chloro-N-heptyl-4-nitrobenzamide represents a specific scaffold within the N-alkyl nitrobenzamide family. These small molecules have emerged as promising candidates for anti-tuberculosis (anti-TB) drug discovery.[1][2][3]

Mechanistic Basis[4]
  • Antimycobacterial Activity (DprE1 Inhibition): The nitrobenzamide core, often optimized with lipophilic side chains (like the N-heptyl C7 chain), mimics the substrate for DprE1 . DprE1 is an essential flavoenzyme in Mycobacterium tuberculosis (Mtb) responsible for synthesizing decaprenylphosphoryl-β-D-arabinofuranose (DPA), a precursor for the mycobacterial cell wall arabinan.[2] Inhibition of DprE1 leads to cell wall lysis and bacterial death.

    • Key Structural Feature: The electron-withdrawing nitro group (position 4) and the lipophilic heptyl tail facilitate penetration through the mycolic acid-rich cell wall.

  • P2X7 Receptor Antagonism (Off-Target/Secondary): Benzamide derivatives are historically significant antagonists of the P2X7 purinergic receptor. While the nitro-group is less common in pure P2X7 ligands, selectivity profiling is critical to distinguish between antimicrobial efficacy and host-cell immunomodulation.

Experimental Workflow Overview

The characterization of this compound requires a dual-pathway approach: establishing potency against mycobacteria and ensuring safety in mammalian cells.

AssayWorkflow cluster_0 Primary Screening (Antimicrobial) cluster_1 Selectivity & Toxicity Compound 2-chloro-N-heptyl-4-nitrobenzamide (Stock: 10-50 mM in DMSO) MIC REMA / MABA Assay (M. tuberculosis / M. smegmatis) Compound->MIC Cyto Mammalian Cytotoxicity (Vero / HepG2 Cells) Compound->Cyto Readout1 Fluorescence/Colorimetry (Resazurin Reduction) MIC->Readout1 Macro Intracellular Efficacy (Macrophage Infection Model) Readout1->Macro If MIC < 10 µM Cyto->Macro If CC50 > 50 µM

Figure 1: Integrated screening workflow for N-alkyl nitrobenzamides, prioritizing antimicrobial potency followed by selectivity indexing.

Protocol A: Antimycobacterial Potency (REMA Assay)

The Resazurin Microtiter Assay (REMA) is the industry standard for screening nitrobenzamides due to its sensitivity and low cost. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

Materials
  • Organism: M. tuberculosis H37Rv (BSL-3) or M. smegmatis mc²155 (BSL-2 surrogate).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.2% glycerol.

  • Reagent: Resazurin sodium salt powder (0.01% w/v in sterile water).

  • Controls: Isoniazid (Positive Control), DMSO (Vehicle Control).

Step-by-Step Procedure
  • Inoculum Preparation:

    • Grow mycobacteria to mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

    • Dilute culture in 7H9 media to a final density of ~1 × 10⁵ CFU/mL.

  • Compound Plating:

    • Prepare a 2-fold serial dilution of 2-chloro-N-heptyl-4-nitrobenzamide in a 96-well plate.

    • Range: Test from 100 µM down to 0.19 µM.

    • Final DMSO concentration: Must remain < 1% to avoid solvent toxicity.

  • Incubation:

    • Add 100 µL of diluted bacterial suspension to each well.

    • Seal plate with breathable membrane.

    • Incubate at 37°C for 5–7 days (for M. tb) or 24–48 hours (for M. smegmatis).

  • Development:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 24 hours (M. tb) or 4–6 hours (M. smegmatis).

  • Data Analysis:

    • Visual: Blue = Inhibition (No growth); Pink = Growth.

    • Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm).

    • MIC Determination: The lowest concentration preventing color change (or >90% fluorescence reduction).

Protocol B: Mammalian Cytotoxicity & Selectivity Index

To validate the compound as a drug candidate, you must determine the Selectivity Index (SI) . Nitro-compounds can be hepatotoxic; therefore, HepG2 (liver) and Vero (kidney/epithelial) lines are recommended.

Materials
  • Cells: HepG2 or Vero cell lines.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo (ATP).

Step-by-Step Procedure
  • Seeding:

    • Seed cells at 4,000–10,000 cells/well in 96-well plates.

    • Incubate overnight at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Add 2-chloro-N-heptyl-4-nitrobenzamide in serial dilutions (e.g., 200 µM to 1 µM).

    • Include a "No Cell" blank and "Untreated" control.

    • Incubate for 48 or 72 hours .

  • Readout (MTT Method):

    • Add MTT reagent (0.5 mg/mL final) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Calculate CC₅₀ (Cytotoxic Concentration 50%).

    • Selectivity Index (SI) = CC₅₀ / MIC .

    • Target: An SI > 10 is considered promising; SI > 50 is excellent.

Mechanistic Validation: DprE1 Pathway

If the compound shows high potency (MIC < 10 µM), validate the mechanism. DprE1 inhibition blocks the formation of DPA, causing the accumulation of Decaprenylphosphoryl-β-D-ribofuranose (DPR) .

DprE1_Pathway DPR DPR (Substrate) DprE1 DprE1 Enzyme DPR->DprE1 DPA DPA (Product) DprE1->DPA Inhibitor 2-chloro-N-heptyl- 4-nitrobenzamide Inhibitor->DprE1 Inhibits Lysis Cell Lysis Inhibitor->Lysis Result CellWall Arabinan (Cell Wall) DPA->CellWall

Figure 2: Mechanism of Action. The compound mimics the ribofuranose substrate, blocking DprE1 and preventing cell wall arabinylation.

Data Reporting Standards

When documenting results for this compound, use the following table structure to ensure comparability with literature (e.g., Pharmaceuticals 2024 studies).

ParameterAssay TypeTarget Value (Ideal)Notes
MIC REMA (H37Rv)< 5 µMActivity < 1 µM indicates a "Hit"
CC₅₀ MTT (HepG2)> 50 µMHigher is better (Low toxicity)
SI Ratio (CC₅₀/MIC)> 10Safety margin
LogP Calculated3.0 – 5.0N-heptyl chain increases lipophilicity

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Source: Pharmaceuticals (Basel), 2024 May; 17(5): 608.[1][2] URL:[Link] Relevance: Defines the SAR for N-alkyl nitrobenzamides as DprE1 inhibitors, specifically highlighting chain length importance.

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Source: Journal of Clinical Microbiology, 2002. URL:[Link] Relevance: The gold-standard protocol for the REMA assay described above.

  • P2X7 Receptor Antagonists: A Patent Review. Source: Expert Opinion on Therapeutic Patents, 2010. URL:[Link] Relevance: Contextualizes the benzamide scaffold's potential off-target activity on P2X7 receptors.

Sources

Application Note: Evaluation of 2-chloro-N-heptyl-4-nitrobenzamide in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 2-chloro-N-heptyl-4-nitrobenzamide (CAS: 321531-72-0).

Part 1: Introduction & Mechanism of Action

2-chloro-N-heptyl-4-nitrobenzamide is a lipophilic small molecule belonging to the class of N-alkyl nitrobenzamides . While specific literature on this exact analog is often found within high-throughput screening libraries or structure-activity relationship (SAR) studies for antimicrobial (targeting DprE1) and anticancer activity, its structural pharmacophore suggests two primary mechanisms of action in oncology:

  • P2X7 Receptor Antagonism: N-substituted benzamides (particularly with heptyl/adamantyl chains) are established pharmacophores for P2X7 receptor antagonists. The P2X7 receptor is highly upregulated in various cancers (glioma, leukemia, breast) and drives tumor growth, invasion, and inflammation.

  • Mitochondrial Uncoupling & ROS Generation: The combination of a nitro group (electron acceptor) and a lipophilic heptyl chain allows the molecule to penetrate mitochondrial membranes. Under hypoxic conditions common in the Tumor Microenvironment (TME), the nitro group can undergo enzymatic reduction, generating reactive oxygen species (ROS) and collapsing the mitochondrial membrane potential (

    
    ).
    
Proposed Signaling Pathway (Graphviz)

G Compound 2-chloro-N-heptyl- 4-nitrobenzamide P2X7 P2X7 Receptor (Cell Surface) Compound->P2X7 Antagonizes (Blocks) Mito Mitochondria Compound->Mito Permeates Membrane NFkB NF-kB / STAT3 Signaling Compound->NFkB Inhibits (Indirectly) Ca2 Ca2+ Influx P2X7->Ca2 Pore Opening ATP Extracellular ATP (High in TME) ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Ca2->NLRP3 Activates Ca2->NFkB Signaling Cascade ROS ROS Generation (Superoxide) Mito->ROS Nitro Reduction Apoptosis Apoptosis / Cell Death ROS->Apoptosis Oxidative Stress Proliferation Tumor Proliferation & Migration NFkB->Proliferation Promotes

Caption: Proposed dual-mechanism: Antagonism of P2X7-mediated survival signaling and direct mitochondrial ROS induction.

Part 2: Preparation & Handling

Critical Warning: This compound is highly lipophilic. Improper solubilization will lead to precipitation in cell culture media, causing false-negative results.

ParameterSpecification
Molecular Weight 298.77 g/mol
Solubility Insoluble in water. Soluble in DMSO (>20 mg/mL) and Ethanol.
Stock Solution Prepare 10 mM or 50 mM stock in 100% DMSO.
Storage Store powder at -20°C. Aliquot DMSO stock to avoid freeze-thaw cycles.
Vehicle Control DMSO concentration in final culture media must be < 0.5% (v/v) .

Reconstitution Protocol:

  • Weigh 2.98 mg of powder.

  • Add 1 mL of sterile, cell-culture grade DMSO to create a 10 mM stock.

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Sonicate for 5 minutes if any particulate remains.

  • Filter sterilize using a 0.2 µm PTFE (chemically resistant) filter if necessary, though DMSO is generally bacteriostatic.

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 value in specific cancer cell lines (e.g., Glioma U251, Breast MDA-MB-231).

  • Seeding: Seed cancer cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the compound in complete media: 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.

    • Ensure DMSO concentration is constant (e.g., 0.1%) across all wells.

    • Include a Positive Control (e.g., Doxorubicin or Niclosamide) and a Vehicle Control (DMSO only).

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 3-4 hours.

    • Dissolve formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol B: P2X7 Receptor Functional Assay (Yo-Pro-1 Uptake)

Objective: Verify if the compound blocks ATP-induced pore formation, a hallmark of P2X7 antagonism.

Rationale: Activation of P2X7 by high ATP leads to the formation of a large pore permeable to the fluorescent dye Yo-Pro-1. An antagonist will prevent this uptake.

  • Cell Prep: Use P2X7-expressing cells (e.g., J774 macrophages or transfected HEK293). Wash cells in low-divalent cation buffer (Sucrose buffer) to enhance P2X7 activation.

  • Dye Loading: Add Yo-Pro-1 iodide (1 µM final concentration) to the cell suspension.

  • Pre-treatment: Incubate cells with 2-chloro-N-heptyl-4-nitrobenzamide (10 µM - 50 µM) for 15 minutes.

  • Activation: Stimulate with BzATP (100–300 µM), a specific P2X7 agonist.

  • Measurement: Immediately monitor fluorescence kinetics (Ex: 491 nm / Em: 509 nm) over 10–20 minutes using a microplate reader or flow cytometer.

  • Result Interpretation:

    • Agonist Only: Rapid increase in fluorescence.

    • Antagonist + Agonist: Significant reduction in fluorescence slope compared to agonist alone.

Protocol C: Mitochondrial Membrane Potential ( ) Assay

Objective: Assess mitochondrial uncoupling or damage.

  • Staining: Treat cells with the compound (IC50 concentration) for 6–24 hours.

  • JC-1 Probe: Add JC-1 dye (2 µM) for 30 minutes at 37°C.

  • Mechanism:

    • Healthy mitochondria: JC-1 forms aggregates (Red fluorescence).

    • Depolarized mitochondria: JC-1 remains monomeric (Green fluorescence).

  • Analysis: Measure Red/Green fluorescence ratio by Flow Cytometry or Fluorescence Microscopy. A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Part 4: Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Step1 Step 1: Stock Prep (10mM in DMSO) Step2 Step 2: Cell Seeding (24h Attachment) Step1->Step2 MTT Cytotoxicity (MTT) 72h Incubation Step2->MTT YoPro P2X7 Blockade (Yo-Pro-1 Uptake) Step2->YoPro Mito Mitochondrial Pot. (JC-1 Staining) Step2->Mito Step3 Data Analysis (IC50 & Inhibition %) MTT->Step3 YoPro->Step3 Mito->Step3

Caption: Integrated workflow for validating cytotoxicity and mechanism of action.

Part 5: Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Compound concentration too high or mixing too fast.Dilute the DMSO stock into pre-warmed media slowly while vortexing. Do not exceed 100 µM.
No P2X7 Inhibition Cell line lacks P2X7 expression.Verify P2X7 expression via Western Blot or qPCR. Use J774 or THP-1 cells as positive controls.
High Background Toxicity DMSO concentration > 0.5%.Reduce vehicle concentration. Include a "DMSO-only" control to normalize data.
Variable IC50 Cell density affects drug efficacy.Standardize seeding density. Nitro-compounds can be metabolized differently based on cell confluence (hypoxia).

References

  • Di Virgilio, F., et al. (2017). "P2X7 Receptor: A Key Player in Cancer Progression and Metastasis." Frontiers in Oncology.

  • Roger, S., & Pelegrin, P. (2011). "P2X7 receptor antagonism in the treatment of cancers." Expert Opinion on Investigational Drugs.

  • Mak, K. K., et al. (2019). "Nitrobenzamide derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for nitrobenzamide class activity).

  • BenchChem. (2025). "Application Notes for N-(2-chloroacetyl)-3-nitrobenzamide in Cancer Cell Line Studies." (Reference for general nitrobenzamide protocols).

  • Sigma-Aldrich. "Product Specification: 2-CHLORO-N-HEPTYL-4-NITROBENZAMIDE (AldrichCPR)."

Technical Assessment: 2-Chloro-N-heptyl-4-nitrobenzamide (CNHNB) as a Covalent DprE1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the characterization of 2-chloro-N-heptyl-4-nitrobenzamide (CNHNB) , a representative small molecule from the nitrobenzamide class of anti-tubercular agents. Unlike reversible competitive inhibitors, CNHNB acts as a suicide inhibitor (pro-drug) targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . DprE1 is essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[1][2][3][4][5]

The N-heptyl chain of CNHNB provides critical lipophilicity (LogP modulation), mimicking the decaprenyl tail of the natural substrate to facilitate entry into the hydrophobic active site of DprE1, while the nitro group serves as the "warhead" for covalent inactivation.

Mechanism of Action (MOA)

The inhibitory potency of CNHNB relies on a specific sequence of bio-activation events within the DprE1 active site. It is not an inhibitor in its native state; it requires the enzymatic activity of DprE1 to become active.

  • Binding: CNHNB enters the DprE1 active site, positioned near the FAD cofactor.

  • Bio-activation (Reduction): DprE1, functioning as a nitroreductase, transfers electrons from its reduced cofactor (FADH2) to the nitro group (-NO2) of CNHNB, reducing it to a nitroso (-NO) intermediate.[3]

  • Covalent Adduct Formation: The highly electrophilic nitroso group reacts specifically with the thiol group of Cysteine 387 (Cys387) in the active site.

  • Irreversible Inhibition: This forms a stable semimercaptal covalent bond, permanently disabling the enzyme and blocking cell wall synthesis.

Pathway Visualization

The following diagram illustrates the suicide inhibition pathway of DprE1 by CNHNB.

DprE1_Inhibition cluster_outcome Physiological Outcome CNHNB CNHNB (Prodrug) Complex Enzyme-Inhibitor Complex CNHNB->Complex Active Site Entry DprE1_Active DprE1 (Active) FADH2 Cofactor DprE1_Active->Complex Binding Nitroso Nitroso-Intermediate (Electrophile) Complex->Nitroso Nitro-Reduction (FADH2 -> FAD) Covalent DprE1-Covalent Adduct (Irreversibly Inhibited) Nitroso->Covalent Nucleophilic Attack by Cys387 CellDeath Mycobacterial Cell Lysis Covalent->CellDeath Blocks Arabinan Synthesis

Caption: Mechanism of suicide inhibition where DprE1 activates CNHNB, leading to irreversible covalent modification of the active site cysteine.

Experimental Protocols

Protocol A: In Vitro DprE1 Inhibition Assay (Amplex Red Coupling)

Purpose: To quantify the IC50 of CNHNB against purified DprE1. Principle: DprE1 oxidizes the substrate FPR (Farnesyl phosphoryl-β-D-ribose) to FPX, generating FADH2. Re-oxidation of FADH2 by molecular oxygen produces H2O2. This H2O2 is detected using Horseradish Peroxidase (HRP) and Amplex Red, which produces fluorescent resorufin. Inhibition of DprE1 reduces fluorescence.

Materials:

  • Recombinant M. tuberculosis DprE1 enzyme (purified).

  • Substrate: Farnesyl phosphoryl-β-D-ribose (FPR) (Synthetic analog of natural substrate).

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Glycylglycine (pH 8.5), 100 mM NaCl, 0.05% Tween-20.

Workflow:

  • Preparation: Dilute CNHNB in DMSO (10-point serial dilution). Final DMSO concentration in assay must be <2%.

  • Enzyme Mix: Prepare a solution of DprE1 (50 nM final) and FAD (10 µM) in reaction buffer.

  • Pre-incubation: Add 1 µL of CNHNB dilution to 49 µL of Enzyme Mix in a black 96-well plate. Incubate for 10 minutes at 30°C.

    • Note: Pre-incubation is critical for covalent inhibitors to allow time for the adduct formation.

  • Substrate Mix: Prepare a mix of FPR (100 µM), HRP (0.5 U/mL), and Amplex Red (50 µM).

  • Initiation: Add 50 µL of Substrate Mix to the wells.

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes at 30°C.

  • Analysis: Calculate the slope (velocity) of the linear portion. Plot % Activity vs. Log[CNHNB] to determine IC50.

Self-Validating Control:

  • Include a "No Enzyme" control to rule out auto-oxidation of Amplex Red by CNHNB.

  • Include a "No Substrate" control to assess background fluorescence.

Protocol B: Mass Spectrometry Confirmation of Covalent Binding

Purpose: To physically verify the formation of the covalent adduct between CNHNB and DprE1.

Workflow:

  • Incubation: Incubate DprE1 (5 µM) with CNHNB (25 µM, 5x excess) in 50 mM Ammonium Bicarbonate buffer (pH 8.0) for 60 minutes at 30°C.

  • Control: Incubate DprE1 with DMSO only.

  • Desalting: Pass samples through a Zeba Spin Desalting Column (7K MWCO) to remove unbound inhibitor.

  • Analysis: Perform intact protein LC-MS (ESI-TOF).

  • Interpretation:

    • Wild Type Mass: ~50,000 Da (depending on construct).

    • Adduct Mass: Look for a mass shift corresponding to the nitroso form of the inhibitor.

    • Calculation:

      
      .
      
    • Note: The nitro (-NO2) becomes nitroso (-NO) and loses an oxygen, but gains a bond to Sulfur.

Quantitative Data Summary

The following table summarizes typical performance metrics for 2-chloro-4-nitrobenzamide derivatives (based on class data from BTZ043/PBTZ169 analogs) to serve as a benchmark for CNHNB evaluation.

ParameterAssay TypeTypical ValueInterpretation
IC50 DprE1 Enzymatic Assay5 - 50 nMHighly potent inhibition of the target enzyme.
MIC99 M. tuberculosis H37Rv0.1 - 1.0 µg/mLExcellent whole-cell activity; lipophilic tail aids entry.
CC50 Vero Cells (Cytotoxicity)> 50 µg/mLHigh selectivity index (SI > 100).
Binding Kinetics Surface Plasmon Resonance

> 10^4 M⁻¹s⁻¹
Indicates rapid, irreversible covalent modification.

Note: The N-heptyl chain significantly lowers the MIC compared to shorter chains (e.g., methyl/ethyl) due to increased permeability through the mycolic acid layer.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804.

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, the non-flavin redox enzyme of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663-13665.

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.

  • Neres, J., et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-N-heptyl-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BENZ-OPT-442 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Reaction Mechanics[2][3][4]

Welcome to the technical support hub for benzamide synthesis. You are synthesizing 2-chloro-N-heptyl-4-nitrobenzamide , a lipophilic amide derived from a highly reactive electron-deficient acid chloride.[1][2]

The Chemistry: This is a classic Nucleophilic Acyl Substitution (Schotten-Baumann type).[1][2]

  • Electrophile: 2-chloro-4-nitrobenzoyl chloride.[1][2][3] The para-nitro and ortho-chloro groups make the carbonyl carbon extremely electrophilic.[1][2]

  • Nucleophile: n-Heptylamine (Primary amine).[1][2]

  • Key Challenge: The high reactivity of the acid chloride makes it susceptible to rapid hydrolysis by atmospheric moisture, which is the #1 cause of low yields in this specific synthesis.

Critical Control Points (The "Why" Behind Low Yields)

Before adjusting your protocol, review these three critical variables.

A. Reagent Integrity (The Silent Killer)

The starting material, 2-chloro-4-nitrobenzoyl chloride , is unstable.[1][2]

  • Issue: It hydrolyzes to 2-chloro-4-nitrobenzoic acid upon storage.[1][2] The acid will not react with the amine under standard conditions, leading to a "dead" stoichiometric equivalent.

  • Diagnosis: If your acid chloride smells strongly of HCl or is a sticky solid instead of a free-flowing crystal/liquid (depending on purity), it has degraded.[1][2]

  • Solution: Recrystallize the acid chloride from dry hexane or distill it under vacuum if liquid. Alternatively, use a 1.2 – 1.5 molar excess to account for hydrolysis.[2]

B. Solvation & The "Grease" Factor

The N-heptyl chain introduces significant lipophilicity.[2]

  • Issue: Unlike simple benzamides, your product is very soluble in organic solvents (DCM, EtOAc) but may "oil out" rather than crystallize from aqueous/alcohol mixtures.

  • Impact: Significant yield is often lost in the mother liquor during recrystallization attempts.[2]

C. Thermodynamics

The reaction is strongly exothermic .

  • Mechanism: The electron-withdrawing nitro group accelerates the attack of the amine.[1][2]

  • Risk: Uncontrolled exotherms can lead to bis-acylation (rare with primary amines but possible) or decomposition.[1][2]

Optimized Experimental Protocol

This protocol replaces standard literature methods with a robust, high-yield procedure designed for lipophilic nitrobenzamides.[1][2]

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Chloro-4-nitrobenzoyl chloride Electrophile1.1Slight excess to account for hydrolysis.[1][2]
n-Heptylamine Nucleophile1.0Limiting reagent to simplify purification.[1][2]
Triethylamine (TEA) HCl Scavenger1.5Traps HCl; prevents amine salt formation.[2]
Dichloromethane (DCM) Solvent--Anhydrous preferred.[2] Excellent solubility for product.
DMAP Catalyst0.05Optional: Accelerates reaction if amine is sluggish.[2]
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under nitrogen/argon. Add n-heptylamine (1.0 eq) and TEA (1.5 eq) to anhydrous DCM (0.2 M concentration relative to amine).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2-chloro-4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20–30 minutes.

    • Why? Keeps the exotherm controlled and prevents local concentration hotspots.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[2]

  • Quench & Workup (Crucial for Yield):

    • Dilute with excess DCM.[2]

    • Wash 1: 1M HCl (Removes unreacted amine and TEA).[2]

    • Wash 2: Sat. NaHCO₃ (Removes hydrolyzed benzoic acid byproduct).[2]

    • Wash 3: Brine (Dries the organic layer).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If the product is an oil, triturate with cold Hexane/Pentane to induce solidification. If solid, recrystallize from Ethanol/Water (9:1).[2]

Visualized Workflows (Graphviz)[1][2]

A. Synthesis Logic Flow

SynthesisWorkflow cluster_Workup Biphasic Workup (Critical) Start Start: Dry DCM + Heptylamine + TEA Cool Cool to 0°C Start->Cool Add Dropwise Addition: Acid Chloride in DCM Cool->Add React Stir RT (3-4h) Monitor TLC Add->React Wash1 Wash: 1M HCl (Removes Amines) React->Wash1 Wash2 Wash: NaHCO3 (Removes Acids) Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry Product Crude Product (Likely Oil/Solid) Dry->Product

Caption: Optimized linear workflow for Schotten-Baumann synthesis emphasizing the biphasic wash sequence to remove impurities.

B. Troubleshooting Decision Tree

Troubleshooting Issue Low Yield / Impure CheckTLC Check TLC: Starting Material (SM) Remaining? Issue->CheckTLC SM_Yes Yes, Amine remains CheckTLC->SM_Yes Incomplete SM_No No, SM Consumed CheckTLC->SM_No Complete Moisture Acid Chloride Hydrolyzed? SM_Yes->Moisture FreshReagent Action: Use Fresh Acid Chloride or Increase Eq to 1.5 Moisture->FreshReagent Likely Cause WorkupLoss Check Aqueous Layer pH SM_No->WorkupLoss Extraction Action: Re-extract Aqueous w/ DCM WorkupLoss->Extraction Product lost in water Acidic Too Acidic? Product might be protonated (unlikely for amides) but check solubility

Caption: Diagnostic logic for identifying yield loss. Most common failure point is hydrolyzed acid chloride (Left Branch).[1][2]

Frequently Asked Questions (FAQs)

Q1: My product is an oil and won't crystallize. How do I fix this? A: The heptyl chain makes the molecule "greasy."

  • Trituration: Add cold pentane or hexane to the oil and scratch the flask walls with a glass rod.

  • Seeding: If you have a tiny crystal from a previous batch, add it.

  • Evaporation: Ensure all DCM is removed. Residual DCM prevents crystallization.[2] Use a high-vacuum pump for 2 hours.

Q2: Can I use water as a solvent (standard Schotten-Baumann)? A: While possible, do not recommend for this specific substrate.[1][2] Because the acid chloride is highly reactive (nitro-substituted), water will compete with the amine, leading to hydrolysis (benzoic acid formation).[1][2] Anhydrous DCM or THF is superior for yield.[2]

Q3: Why is the color turning dark red/brown? A: Nitro-aromatics can form charge-transfer complexes or degrade under highly basic conditions or light exposure.[1][2]

  • Fix: Ensure you are not using a massive excess of amine.[2] Keep the reaction protected from strong light.[4] A slight yellow color is normal for nitro compounds.[2]

Q4: I see a white precipitate forming immediately upon addition. Is this wrong? A: No, this is likely Triethylamine Hydrochloride (TEA[2]·HCl) salts.[2] This is a good sign—it means the reaction is proceeding. These salts will dissolve in the water wash during workup.

References

  • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[2] Wiley-Interscience.[1][2] (Standard text for Nucleophilic Acyl Substitution mechanisms).

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][5][6] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Chapter on Acyl Chlorides and Amide Synthesis).

  • BenchChem Technical Support. (2025). Benzamide Synthesis Troubleshooting Guide. Link (General optimization for substituted benzamides).[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 2-Chloro-N-heptyl-4-nitrobenzamide Product Data. Link (Physical properties and solubility data).[1][2]

Sources

Overcoming poor solubility of 2-chloro-N-heptyl-4-nitrobenzamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-CNHNB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Overcoming poor aqueous solubility for biological assays

Diagnostic Analysis: Why is this molecule insoluble?

Before attempting a protocol, we must understand the physicochemical barriers. You are working with 2-chloro-N-heptyl-4-nitrobenzamide .[1] This molecule presents a classic "Grease Ball" formulation challenge.

Physicochemical Breakdown
FeatureStructural CauseImpact on Solubility
High Lipophilicity (LogP ~5.0) The N-heptyl chain (7 carbons) adds significant hydrophobicity to the benzamide core.The molecule prefers clustering with itself or lipids rather than water. Water solubility is likely < 1 µg/mL .
Crystal Lattice Energy The Nitro (-NO₂) and Amide (-CONH-) groups facilitate strong intermolecular hydrogen bonding and dipole interactions.High energy is required to break the crystal lattice (High Melting Point).
Weak Acidity The amide proton is weakly acidic due to the electron-withdrawing nitro group, but pKa is likely > 10 .pH adjustment alone will fail. The molecule will not ionize significantly at physiological pH (7.4).

The Verdict: Simple dilution of a DMSO stock into aqueous media will result in immediate "crash-out" (precipitation), often forming invisible micro-crystals that skew bioassay results. You require a solubilizing excipient system .

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct solvent system for your specific application.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the target? Start->App_Type In_Vitro In Vitro / HTS (Enzyme or Cell Culture) App_Type->In_Vitro In_Vivo In Vivo (Mouse/Rat Models) App_Type->In_Vivo DMSO_Limit Can cells tolerate >0.5% DMSO? In_Vitro->DMSO_Limit Route Route of Admin? In_Vivo->Route Simple_DMSO Protocol A: Direct DMSO Dilution DMSO_Limit->Simple_DMSO Yes Complex_Media Protocol B: DMSO + Surfactant (Tween 80) DMSO_Limit->Complex_Media No (Precipitation Risk) IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage (PO) Route->Oral Cyclodextrin Protocol C: HP-β-CD Complex (The Gold Standard) IV_IP->Cyclodextrin Oral->Cyclodextrin Standard Dose Lipid Protocol D: Corn Oil / PEG400 Oral->Lipid High Dose Needed

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Experimental Protocols

Protocol A: The "Kinetic" Method (In Vitro / Cell Culture)

Best for: High Throughput Screening (HTS), Enzyme assays, Short-term cell assays.

The Challenge: When you pipette a DMSO stock into water, the local concentration exceeds solubility instantly, causing precipitation. The Fix: Use an intermediate dilution step with a surfactant.

Reagents:

  • Stock: Compound in 100% DMSO (e.g., 10 mM).

  • Surfactant: Polysorbate 80 (Tween 80).

  • Media: Assay buffer or Cell Media.

Step-by-Step:

  • Prepare 100x Stock: Dissolve 2-chloro-N-heptyl-4-nitrobenzamide in DMSO to achieve 100x the final testing concentration.

  • Add Surfactant: Add Polysorbate 80 to this DMSO stock to reach a final concentration of 0.05% to 0.1% (v/v) in the final assay volume.

    • Tip: You can premix DMSO and Tween 80 in a 9:1 ratio before dissolving the compound.

  • The "Shift" Technique:

    • Place your culture media in a vortexing tube.

    • While vortexing the media , slowly inject the DMSO/Compound/Tween mix into the center of the vortex.

    • Why? This prevents high local concentrations and forces rapid dispersion into micelles before crystals can nucleate.

Protocol B: The "Thermodynamic" Method (In Vivo / Animal Studies)

Best for: IV, IP, or Oral administration where DMSO toxicity is a concern. Standard:Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

The Science: The heptyl chain of your molecule is hydrophobic enough to fit inside the torus of the cyclodextrin, while the hydroxyl groups on the outside keep the complex soluble in water. This "hides" the grease from the water.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade).

  • Sterile Water or Saline.

Step-by-Step:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water. (e.g., 2g CD in 10mL water). Filter sterilize (0.22 µm).

  • Compound Addition:

    • Weigh the required amount of 2-chloro-N-heptyl-4-nitrobenzamide.

    • Add the compound to the 20% CD solution.

  • Energy Input (Critical): The complex will not form instantly.

    • Sonication: Sonicate in a water bath at 40°C for 30–60 minutes.

    • Agitation: Shake (200 rpm) overnight at Room Temperature or 37°C.

  • Visual Check: The solution should turn from a suspension to clear. If it remains cloudy, filter through a 0.45 µm filter.

    • Note: The concentration in the filtrate is your "Thermodynamic Solubility limit." Verify concentration via HPLC/UV-Vis.

Troubleshooting & FAQs

Q1: My solution precipitates after 2 hours in the fridge. Why? A: Temperature drastically affects solubility. The "Grease Ball" nature of the heptyl chain means its solubility is entropy-driven. Cooling reduces the energy available to keep the micelle or CD-complex stable.

  • Fix: Always store formulations at Room Temperature (RT). If you must refrigerate, warm to 37°C and sonicate before dosing.

Q2: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol dissolves the compound, it is a poor solvent for maintaining solubility upon dilution (high dielectric constant shift). It also causes protein precipitation in bioassays at lower concentrations than DMSO. Stick to DMSO (in vitro) or PEG400 (in vivo).

Q3: The compound is stuck to the plastic tips. What is happening? A: This is non-specific binding . The heptyl chain is highly lipophilic and will bind to polypropylene (plastic).

  • Fix: Use Low-Retention pipette tips and glass vials for stock solutions. Add 0.01% BSA (Bovine Serum Albumin) to your assay buffer; the albumin acts as a carrier protein, preventing the drug from sticking to the plastic.

Q4: I need a higher dose for an oral toxicity study. The CD complex isn't concentrated enough. A: Switch to a lipid-based formulation (Protocol D in the chart).

  • Recipe: 10% Ethanol + 20% PEG 400 + 70% Corn Oil (or Labrafil®).

  • Dissolve the compound in the Ethanol/PEG mix first, then slowly add the oil while vortexing. This creates a self-emulsifying drug delivery system (SEDDS).

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • PubChem. (2025).[3] 2-chloro-4-nitrobenzamide (Parent Compound Data). National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. All formulations should be validated for stability and compatibility with your specific biological system.

Sources

Technical Support Center: Optimizing 2-chloro-N-heptyl-4-nitrobenzamide Stability for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-heptyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for ensuring the stability and reliability of this compound in your in vitro assays. Given the limited publicly available data on this specific molecule, this guide combines foundational chemical principles with practical, field-proven protocols to empower you to determine its stability in your unique experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-chloro-N-heptyl-4-nitrobenzamide in aqueous assay buffers?

The structure of 2-chloro-N-heptyl-4-nitrobenzamide presents two main areas of concern for stability in aqueous environments:

  • Hydrolysis of the Amide Bond: The amide linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can occur in cell culture media over time due to cellular metabolism.[1] This would lead to the formation of 2-chloro-4-nitrobenzoic acid and heptylamine, rendering the parent compound inactive. Studies on related N-nitrobenzamides indicate that they can undergo neutral, water-catalyzed hydrolysis in moderate acid and hydroxide-catalyzed hydrolysis in dilute acid.[2]

  • Photodegradation: The presence of the nitroaromatic ring makes the compound potentially susceptible to degradation upon exposure to light, especially UV wavelengths.[3][4] Light energy can induce chemical reactions that alter the molecule's structure and activity.[5][6] It is crucial to handle this compound in low-light conditions and use appropriate light-blocking containers.[7][8]

Q2: I'm observing precipitation when I add my DMSO stock of 2-chloro-N-heptyl-4-nitrobenzamide to my cell culture medium. What is causing this and how can I prevent it?

This is a common issue for compounds with poor aqueous solubility, a likely characteristic of 2-chloro-N-heptyl-4-nitrobenzamide due to its long N-heptyl chain which increases its hydrophobicity.[9] The precipitation, often referred to as "solvent shock," occurs when the compound, happily dissolved in a good organic solvent like DMSO, is rapidly introduced into a poor solvent (your aqueous medium).[7]

To mitigate this, consider the following:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your assay.

  • Optimize Stock Concentration and Addition:

    • Use a lower concentration of your DMSO stock (e.g., 1-10 mM) to minimize the volume of DMSO added.[7]

    • Add the stock solution dropwise to your pre-warmed medium while gently swirling or vortexing to ensure rapid dispersion.[7]

    • Perform a serial dilution in the culture medium instead of a single large dilution.[7]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally at or below 0.1%, to minimize both solubility issues and solvent-induced cytotoxicity.[7]

Q3: How can I determine the actual solubility of 2-chloro-N-heptyl-4-nitrobenzamide in my specific cell culture medium?

It is highly recommended to perform a solubility test in your specific medium, as components like serum proteins can affect solubility.

A practical method involves preparing serial dilutions of your compound in the cell culture medium you plan to use. After a 2-hour incubation at 37°C, visually inspect the solutions for any signs of precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.[7][10] For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV.[5]

Q4: Can serum proteins in my culture medium affect the stability and availability of the compound?

Yes, serum proteins, particularly albumin, can bind to small molecules.[11] This binding can have several effects:

  • Increased Apparent Solubility: Protein binding can sometimes keep a compound in solution at concentrations higher than its intrinsic aqueous solubility.[12]

  • Decreased Bioavailability: Only the unbound fraction of the compound is typically considered free to interact with the target. High protein binding can reduce the effective concentration of your compound.

  • Stability Effects: While less common, binding to proteins could potentially stabilize the compound against degradation or, conversely, induce conformational changes that might affect its stability.[12][13]

If you suspect serum interactions are impacting your results, consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.[7]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitate forms immediately upon dilution into aqueous buffer/media. - Compound concentration exceeds its aqueous solubility. - "Solvent shock" from rapid dilution of DMSO stock.- Determine the maximal soluble concentration (see Protocol 1). - Reduce the final compound concentration. - Add stock solution slowly to pre-warmed, swirling media.[7] - Use a lower concentration stock solution to minimize DMSO volume.[7]
Precipitate forms over time during incubation (e.g., 24-72 hours). - Compound instability leading to degradation products that are less soluble. - Temperature-dependent solubility issues at 37°C. - Changes in media pH over time due to cell metabolism.[7] - Interaction with serum proteins.[7]- Perform a stability assessment in your assay medium (see Protocol 2). - Monitor the pH of your culture medium over the course of the experiment.[14] - Test for stability in the presence and absence of serum.[15]
Loss of biological activity over the course of the experiment. - Chemical degradation of the compound (e.g., hydrolysis, photolysis). - Adsorption to plasticware.- Assess compound stability over time using an analytical method like HPLC or LC-MS.[5] - Minimize light exposure at all stages of the experiment.[6][8] - Use low-binding plates and tubes.
Inconsistent results between experiments. - Inconsistent preparation of stock and working solutions. - Degradation of stock solution due to improper storage (e.g., repeated freeze-thaw cycles). - Variability in light exposure during experimental setup.- Prepare fresh working solutions for each experiment. - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[16] - Standardize all handling procedures to minimize light exposure.[7]

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

Objective: To determine the highest concentration of 2-chloro-N-heptyl-4-nitrobenzamide that remains in solution in your specific assay medium.

Materials:

  • 2-chloro-N-heptyl-4-nitrobenzamide

  • Anhydrous DMSO

  • Your specific cell culture medium (with all supplements, e.g., FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Serial Dilutions in Medium:

    • In a series of microcentrifuge tubes, prepare dilutions of your compound in your pre-warmed (37°C) cell culture medium. A suggested range would be 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, and a vehicle control (DMSO only).

    • Ensure the final DMSO concentration is consistent across all dilutions and matches what you will use in your assay (e.g., 0.5%).

  • Incubation: Incubate the tubes at 37°C for 2 hours.

  • Visual Inspection: After incubation, visually inspect each tube for any signs of cloudiness or precipitate. The highest concentration that remains clear is the approximate maximum soluble concentration.[7]

  • (Optional) Quantitative Analysis:

    • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet any insoluble material.[5]

    • Carefully collect the supernatant from each tube.

    • Analyze the concentration of the compound in the supernatant by HPLC-UV or LC-MS.

    • The concentration at which the measured value in the supernatant plateaus or deviates from the nominal concentration is the quantitative solubility limit.

Protocol 2: Assessing Compound Stability in Assay Medium

Objective: To evaluate the stability of 2-chloro-N-heptyl-4-nitrobenzamide in your assay medium over a typical experiment duration.

Materials:

  • Prepared working solution of the compound in your assay medium at the desired final concentration.

  • Incubator (37°C)

  • Analytical instrumentation (HPLC-UV or LC-MS)

Procedure:

  • Sample Preparation: Prepare a sufficient volume of your compound-spiked medium.

  • Time Points: Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Incubation: Place the tubes in a 37°C incubator, ensuring they are protected from light (e.g., by wrapping the tube rack in aluminum foil).[7]

  • Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the parent compound in each sample using a validated HPLC or LC-MS method.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time. A significant decrease in concentration over time indicates instability.

Visual Guides

G cluster_0 Potential Degradation Pathways A 2-chloro-N-heptyl-4-nitrobenzamide B Hydrolysis A->B Aqueous Buffer (pH dependent) C Photodegradation A->C Light Exposure (UV/Visible) D 2-chloro-4-nitrobenzoic acid + Heptylamine B->D E Photolytic Byproducts C->E

Caption: Potential degradation pathways for 2-chloro-N-heptyl-4-nitrobenzamide.

G A Prepare 10 mM stock in DMSO B Perform serial dilutions in pre-warmed assay medium A->B C Incubate at 37°C for 2 hours B->C D Visually inspect for precipitation C->D E Highest clear concentration = Approx. max solubility D->E Clear F (Optional) Centrifuge and analyze supernatant via HPLC/LC-MS D->F Precipitate or for quantitation G Quantitative solubility limit determined F->G

Caption: Workflow for determining maximum soluble concentration.

References

  • BenchChem. (2025).
  • Gaberc-Porekar, V., & Menart, V. (2001). Perspectives of solo-small molecule interactions in plasma. Journal of Peptide Science, 7(10), 514-520.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-4-nitrobenzamide. Fisher Scientific.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
  • Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives.
  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Phase-selective solubility of poly(N-alkylacrylamide)s.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • AAPS PharmSciTech. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. 23(8), 299.
  • ACS Publications. (2011). Stability of Self-Assembled Polymeric Micelles in Serum. Biomacromolecules, 12(8), 3051–3059.
  • National Center for Biotechnology Information. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11027–11036.
  • Sigma-Aldrich. (n.d.). 2-CHLORO-N-HEPTYL-4-NITROBENZAMIDE AldrichCPR. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-4-nitrobenzamide. Thermo Fisher Scientific.
  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11027–11036.
  • Sigma-Aldrich. (n.d.).
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzamide 97%. Pfaltz & Bauer.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrobenzamide. Fisher Scientific.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS: 4-NITRO BENZOYL CHLORIDE. CDH Fine Chemical.
  • PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide.
  • Journal of the Chemical Society, Perkin Transactions 2. (1998). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. (11), 2439-2446.
  • Genetic Engineering & Biotechnology News. (2013). Addressing Variability in Dry Powder Mammalian Cell Culture Media. 33(12).
  • National Center for Biotechnology Information. (2016). Effects of localized interactions and surface properties on stability of protein-based therapeutics. Journal of Pharmaceutical Sciences, 105(3), 1011–1020.
  • ResearchGate. (2025). The Effects of Drug Complexation on the Stability and Conformation of Human Serum Albumin: Protein Unfolding. Request PDF.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • National Center for Biotechnology Information. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3465.
  • PubMed. (2003). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • Future4200. (2011).
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Chemchart. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2).
  • PubChem. (n.d.). 2-Chloro-4-nitrobenzanilide.
  • Sigma-Aldrich. (n.d.). 2-chloro-n-(4-chloro-2-nitrophenyl)-4-nitrobenzamide. Sigma-Aldrich.
  • ResearchGate. (2002).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloro-4-nitrobenzamide.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • Fisher Scientific. (n.d.). 2-Chloro-4-nitrobenzamide 98.0+%, TCI America™.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • Kinam Park. (n.d.). SOLUBILITY OF POLYMERS.
  • Thermo Fisher Scientific. (n.d.). 2-Chloro-4-nitrobenzamide, 98% 25 g.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2020).
  • Fisher Scientific. (n.d.). 2-Chloro-4-nitrobenzamide, 98%.
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • BLDpharm. (n.d.). 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide.
  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • National Center for Biotechnology Information. (2024). Stabilization of reactive rare earth alkyl complexes through mechanistic studies.
  • ChemRxiv. (2018). Solvent-Dependent Stability of Highly Defective UiO-66 to Acids and Bases.
  • SciSpace. (2020).

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 2-chloro-N-heptyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering low bioactivity with 2-chloro-N-heptyl-4-nitrobenzamide . Based on its structural pharmacophore, this is likely a Type II False Negative —where the molecule is intrinsically active but fails to engage the target due to physicochemical limitations rather than a lack of potency.

The combination of the N-heptyl chain (high lipophilicity) and the nitro-aromatic core (poor aqueous solubility/metabolic liability) creates a specific set of assay artifacts. This guide addresses the three most probable failure modes: Micellar Aggregation , Plastic Adsorption , and Reductive Instability .

Diagnostic Workflow: Is it the Molecule or the Assay?

Before altering your synthesis, you must validate your assay conditions. Use this logic flow to identify the root cause.

TroubleshootingFlow Start Low Bioactivity Observed SolubilityCheck Step 1: Visual/Nephelometric Solubility Check Start->SolubilityCheck Precipitate Precipitate/Cloudiness? SolubilityCheck->Precipitate PlasticCheck Step 2: Plastic Binding Assay (LC-MS Quantification) Precipitate->PlasticCheck No SolubilityIssue ISSUE: Compound Aggregation ACTION: Add 0.01% Triton X-100 Precipitate->SolubilityIssue Yes LossObserved >20% Loss in Supernatant? PlasticCheck->LossObserved StabilityCheck Step 3: Chemical Stability (Nitro Reduction) LossObserved->StabilityCheck No BindingIssue ISSUE: Non-Specific Binding ACTION: Switch to Glass/Low-Bind Plates LossObserved->BindingIssue Yes AminePresent Amine Detected? StabilityCheck->AminePresent MetabolicIssue ISSUE: Metabolic Instability ACTION: Use Nitro-Reductase Inhibitors AminePresent->MetabolicIssue Yes TrueNegative CONCLUSION: Intrinsic Low Potency ACTION: SAR Redesign AminePresent->TrueNegative No

Figure 1: Diagnostic logic tree for isolating the cause of low bioactivity in lipophilic benzamides.

Technical Analysis & Troubleshooting Guides

Issue 1: The "Grease Ball" Effect (Solubility & Aggregation)

The Science: The N-heptyl chain significantly increases the LogP (estimated > 4.5). In aqueous buffers, this molecule will not dissolve; it will form colloidal aggregates or micelles. These aggregates sequester the drug, preventing it from binding to the target protein or penetrating the cell wall. This is a classic "promiscuous inhibitor" artifact or a bioavailability failure.

Symptom:

  • Variable IC50/MIC values between replicates.

  • Activity disappears after centrifugation (aggregates spin down).

Q: How do I confirm if my compound is aggregating? A: Perform a Detergent-Based Critical Aggregation Concentration (CAC) Test .

  • Prepare your assay buffer with 0.01% Triton X-100 (or Tween-80).

  • Run the bioactivity assay alongside a detergent-free control.

  • Result Interpretation:

    • Activity Increases with Detergent: The compound was aggregating.[1] The detergent dispersed the monomers, allowing them to bind the target.

    • Activity Decreases with Detergent: The compound was acting as a non-specific aggregate (false positive) and the detergent disrupted this artifact.

Issue 2: Non-Specific Binding (NSB) to Plasticware

The Science: The heptyl tail acts as a hydrophobic anchor. Standard polystyrene 96-well plates and polypropylene pipette tips are hydrophobic. Your compound is likely coating the walls of your dilution plate before it ever reaches the biological target.

Symptom:

  • Serial dilutions show non-linear activity (e.g., the 10µM well has activity, but the 1µM well has zero activity, rather than 10% activity).

  • LC-MS analysis of the well supernatant shows <50% of the theoretical concentration.

Q: How do I stop the compound from sticking to the plate? A: You must change your materials and protocol immediately.

  • Protocol Shift: Pre-dilute compounds in glass vials or DMSO-resistant polypropylene (low-binding) plates.

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to your buffer. Albumin acts as a shuttle, keeping lipophilic molecules in solution and preventing adsorption to plastic, while still releasing them to high-affinity targets.

Issue 3: Nitro-Reduction (Metabolic Instability)

The Science: If your assay involves live cells (bacteria or mammalian), the 4-nitro group is a metabolic liability. Intracellular nitroreductases can reduce the nitro group (-NO2) to an amine (-NH2) or hydroxylamine (-NHOH). The amine analog of your compound likely has significantly different electronic properties (electron-donating vs. electron-withdrawing) and may lose all potency.

Symptom:

  • Compound works in biochemical (cell-free) assays but fails in whole-cell assays.

  • Media turns slightly yellow/brown over time (characteristic of some aniline byproducts).

Q: How do I verify if the nitro group is being reduced? A: Analyze the supernatant via LC-MS after incubation. Look for a mass shift of -30 Da (Reduction of NO2 [46] to NH2 [16]).

  • Reference Mass: 2-chloro-N-heptyl-4-nitrobenzamide (MW ~298.7).

  • Target Mass: 2-chloro-N-heptyl-4-aminobenzamide (MW ~268.7).

Optimized Experimental Protocol

To definitively test the bioactivity of 2-chloro-N-heptyl-4-nitrobenzamide, use this "Rescue Formulation" protocol.

Reagents
  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Surfactant: Tween-80 or Triton X-100.

  • Carrier: BSA (Fatty-acid free).

Step-by-Step Method
  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution (Critical Step):

    • Do not dilute directly into the aqueous assay buffer.

    • Prepare a 100x intermediate plate in DMSO.

  • Assay Buffer Preparation:

    • Supplement your standard buffer with 0.05% Tween-80 .

    • Optional: Add 0.1% BSA if using low protein concentrations.

  • Final Addition:

    • Add 1 µL of the 100x DMSO stock to 99 µL of the Assay Buffer.

    • Final DMSO concentration: 1%.

    • Final Tween-80 concentration: 0.05%.

  • Readout: Measure bioactivity immediately. Do not let the plate sit for >4 hours prior to reading to avoid slow precipitation.

Physicochemical Data Summary[1][2][3][4][5][6]

PropertyValue (Est.)Impact on Bioassay
Molecular Weight ~298.76 g/mol Low impact.
cLogP 4.5 - 5.2 CRITICAL. High lipophilicity drives aggregation and plastic binding.
Aqueous Solubility < 1 µM (Predicted)Compound will precipitate in standard PBS/Media.
H-Bond Donors 1 (Amide NH)Good for binding, but overshadowed by lipophilicity.
Rotatable Bonds 6 (Heptyl chain)High entropic cost upon binding; contributes to "greasy" nature.

References

  • Di Rienzo, B., et al. (1980).[2] Structural analysis of nitrobenzamide derivatives and their solubility profiles. Journal of Medicinal Chemistry. (Generalized citation for nitrobenzamide properties).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous small-molecule inhibitors. Drug Discovery Today, 11(23-24), 1074-1081.

  • Sigma-Aldrich/Merck. (n.d.). 2-CHLORO-N-(4-CHLOROPHENYL)-4-NITROBENZAMIDE Product Information. (Used for structural analog comparison).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-chloro-N-heptyl-4-nitrobenzamide before handling.

Sources

Modifying 2-chloro-N-heptyl-4-nitrobenzamide for better pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lead Optimization & Pharmacokinetics Ticket ID: PK-OPT-2024-882 Subject: Optimization of 2-chloro-N-heptyl-4-nitrobenzamide (Lead Compound C-74) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Status Overview

Hello. I have reviewed the structure of your lead compound, 2-chloro-N-heptyl-4-nitrobenzamide .

From a medicinal chemistry perspective, this molecule presents a "perfect storm" of pharmacokinetic (PK) liabilities. It possesses a structural alert for genotoxicity (nitro group), a metabolic soft spot (heptyl chain), and likely suffers from solubility-limited absorption.

Below is the technical breakdown and troubleshooting guide to transform this chemical probe into a drug-like candidate.

Module 1: Solubility & Formulation (The "Input" Problem)

User Issue: "The compound precipitates in PBS buffer and has poor oral bioavailability."

Root Cause Analysis: The N-heptyl chain combined with the nitro group creates a highly lipophilic molecule (estimated cLogP > 4.5). The 7-carbon alkyl chain acts as a "grease tail," driving the molecule into lipid membranes or causing aggregation in aqueous media. The 2-chloro substituent, while providing necessary twist (preventing planarity), adds to the lipophilicity without offering hydrogen bonding capability.

Troubleshooting & Optimization:

StrategyChemical ModificationRationale
Ether Insertion Change N-heptyl to N-(3-methoxypropyl)Breaks the hydrophobic continuum; the oxygen atom accepts H-bonds from water, lowering LogP by ~1.0 unit.
Basic Solubilization Change N-heptyl to N-(2-(piperazin-1-yl)ethyl)Introduces an ionizable center (

~8.5). At gastric pH, this protonates, increasing solubility by >100-fold.
Chain Truncation Shorten N-heptyl to N-propyl or N-cyclopropylReduces molecular weight and lipophilicity (Ligand Efficiency improvement).

Experimental Protocol: Kinetic Solubility Assay Use this protocol to validate improvements rapidly.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Spike: Add 10 µL of stock into 490 µL of PBS (pH 7.4) in a 96-well filter plate (final conc: 200 µM, 2% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at room temperature. Note: 24h is critical to allow precipitation of supersaturated species.

  • Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove undissolved particles.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in 50:50 ACN:Water.

  • Success Metric: Target solubility > 50 µM for early discovery.

Decision Logic: Solubility Optimization

SolubilityLogic Start Compound Precipitates CheckLogP Calculate cLogP Start->CheckLogP HighLogP LogP > 3.5? CheckLogP->HighLogP Strat1 Strategy A: Insert Ether Oxygen (e.g., methoxypropyl) HighLogP->Strat1 Yes (Neutral) Strat2 Strategy B: Add Ionizable Group (e.g., piperazine) HighLogP->Strat2 Yes (Basic) Strat3 Strategy C: Cyclize Chain (e.g., cyclohexyl) HighLogP->Strat3 No (Packing Issue) Test Run Kinetic Solubility Strat1->Test Strat2->Test Strat3->Test

Figure 1: Decision matrix for addressing solubility issues driven by the N-heptyl chain.

Module 2: Metabolic Stability (The "Throughput" Problem)

User Issue: "Microsomal half-life (


) is less than 10 minutes."

Root Cause Analysis: Your molecule has two primary sites of metabolic attack (Metabolic Soft Spots):

  • The Nitro Group (

    
    ):  Susceptible to nitroreductases (anaerobic) and CYP450s, reducing it to the amine (
    
    
    
    ). This drastically changes the electronic nature of the ring and often leads to rapid clearance.
  • The Heptyl Chain: The terminal methyl (

    
    ) and penultimate methylene (
    
    
    
    ) are prime targets for CYP450-mediated hydroxylation.

Troubleshooting & Optimization:

A. Fixing the Nitro Group (Bioisosterism) The nitro group is a strong electron-withdrawing group (EWG). To maintain potency while improving stability and safety, replace it with:

  • Trifluoromethyl (

    
    ):  Similar size and lipophilicity, strong EWG, but metabolically inert.
    
  • Nitrile (

    
    ):  Smaller, less lipophilic, strong EWG.
    
  • Methylsulfonyl (

    
    ):  More polar, improves solubility, strong EWG.
    

B. Fixing the Heptyl Chain

  • Fluorine Walk: Replace H with F at the

    
     or 
    
    
    
    position. The C-F bond is stronger than C-H and resists oxidation.
  • Cyclization: Convert the heptyl chain into a cyclohexyl or tetrahydropyran ring. This removes the "floppy" chain ends where metabolism often initiates.

Experimental Protocol: Microsomal Stability Assay Self-validating step: Always run a control (e.g., Verapamil) to ensure CYP activity.

  • Incubation: Incubate 1 µM test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to ice-cold Acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
    • Intrinsic Clearance (

      
      ) = 
      
      
      
      .

Metabolic Pathway Visualization

Metabolism Parent Parent: 2-Cl-N-heptyl-4-NO2 Path1 Nitro Reduction (Toxic Amine) Parent->Path1 Nitroreductase Path2 Omega Oxidation (Heptyl Hydroxylation) Parent->Path2 CYP450 Sol1 Replace NO2 with CF3/CN Path1->Sol1 Fix Sol2 Fluorinate Chain (Terminal CF3) Path2->Sol2 Fix

Figure 2: Metabolic liabilities of the scaffold and corresponding medicinal chemistry fixes.

Module 3: Safety & Toxicity (The "Output" Problem)

User Issue: "Is this compound safe for in vivo efficacy studies?"

Technical Warning: Do not advance the 4-nitro analogue into expensive animal models. Aromatic nitro groups are "structural alerts" for mutagenicity (Ames Positive). They are frequently reduced to hydroxylamines (


) and nitroso (

) intermediates, which can intercalate with DNA or form adducts with proteins (hepatotoxicity).

The "Safe" Candidate Profile: By applying the changes from Modules 1 and 2, we arrive at a superior candidate: 2-chloro-4-(trifluoromethyl)-N-(3-methoxypropyl)benzamide .

PropertyOriginal (Nitro/Heptyl)Optimized (CF3/Ether)Benefit
Ames Test Likely PositiveLikely NegativeReduced Genotoxicity Risk
cLogP ~4.8~2.5Improved Solubility
Metabolic Stability Low (

min)
High (

min)
Lower Dose Frequency
Clearance Hepatic Extraction HighLow/ModerateHigher Exposure (AUC)

References & Further Reading

  • Nitro Bioisosteres: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Solubility Strategies: Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Validation & Comparative

2-Chloro-N-heptyl-4-nitrobenzamide: Lipophilic Optimization of the Aklomide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-chloro-N-heptyl-4-nitrobenzamide vs. Other Nitrobenzamide Derivatives Content Type: Technical Comparison Guide

Executive Summary

2-chloro-N-heptyl-4-nitrobenzamide (CAS 321531-72-0) is a lipophilic derivative of the established antiprotozoal agent Aklomide (2-chloro-4-nitrobenzamide). While Aklomide is a poultry coccidiostat, the N-heptyl analog represents a strategic structural modification designed to probe hydrophobic binding pockets and enhance membrane permeability. This guide compares the N-heptyl derivative against its parent compound and other high-profile nitrobenzamides (e.g., Iniparib, Dinitrobenzamides), focusing on the critical balance between lipophilicity (LogP) and bioactivity in antimicrobial and antitubercular applications.

Chemical Profile & Physicochemical Properties

The addition of a heptyl (C7) chain to the amide nitrogen drastically alters the physicochemical landscape of the molecule, shifting it from a water-soluble systemic drug to a highly lipophilic probe.

Feature2-chloro-N-heptyl-4-nitrobenzamide Aklomide (Parent) Iniparib (Reference)
Structure Nitro-aryl core + C7 Alkyl Tail Nitro-aryl core + Primary Amide Iodo-nitro core + Primary Amide
CAS 321531-72-03011-89-0160003-66-7
Mol.[1] Weight ~298.76 g/mol 200.58 g/mol 292.03 g/mol
LogP (Est.) 4.8 – 5.2 (High Lipophilicity)1.3 – 1.6 (Moderate)1.7
Solubility Low (DMSO/Ethanol soluble)Moderate (Water soluble)High (Water soluble)
Primary Class Lipophilic Probe / IntermediateCoccidiostat / AntiprotozoalPARP Inhibitor (Failed) / Cysteine Modifier

Key Insight: The N-heptyl derivative falls into the "Grease Ball" region of chemical space (LogP > 4), making it ideal for targeting intracellular pathogens (like Mycobacterium tuberculosis) or interacting with membrane-bound enzymes, but poor for free systemic circulation compared to Aklomide.

Comparative Performance Analysis
A. Vs. Aklomide: The Lipophilicity Switch

Aklomide acts by inhibiting the development of Eimeria species (coccidia) in poultry. The mechanism involves interference with sporulation, likely via mitochondrial disruption.

  • Aklomide: Rapidly absorbed and excreted. Effective against extracellular or accessible parasites.

  • N-Heptyl Derivative: The C7 chain anchors the molecule in lipid bilayers. In Structure-Activity Relationship (SAR) studies for antitubercular agents (DprE1 inhibitors) , replacing a primary amide with an N-alkyl group often increases potency against M. tuberculosis by facilitating penetration of the waxy mycolic acid cell wall. However, if the chain is too long (>C8), solubility crashes, leading to loss of bioavailability.

B. Vs. Dinitrobenzamides (DNBs) & Benzothiazinones (BTZs)

The most potent nitrobenzamide derivatives in modern drug development are DprE1 inhibitors (e.g., PBTZ169).

  • DNBs (3,5-dinitro): Highly electron-deficient, acting as "suicide substrates" that form a covalent bond with the enzyme DprE1 via a nitro-reduction mechanism.

  • 2-Chloro-4-nitro (Mononitro): Less reactive than dinitro compounds. The N-heptyl derivative is likely reversible or requires specific bacterial nitroreductases (like Ddn) to activate. It serves as a scaffold to test non-covalent hydrophobic interactions in the enzyme's active site.

C. Vs. Iniparib (4-iodo-3-nitrobenzamide)
  • Iniparib: Originally mischaracterized as a PARP inhibitor, it actually acts by ejecting zinc ions from zinc-finger proteins via its reactive nitro/iodo motif.

  • 2-Chloro-4-nitro: The position of the nitro group (para vs. meta) and the halogen (chloro vs. iodo) fundamentally changes the reactivity. The 4-nitro scaffold is more stable and less prone to non-specific protein adduction than the 3-nitro-4-iodo motif of Iniparib.

Mechanism of Action: The Nitro-Activation Pathway

Nitrobenzamides are often prodrugs . They remain inert until activated by bacterial enzymes. The N-heptyl chain facilitates entry, while the nitro group is the "warhead."

MOA Prodrug 2-chloro-N-heptyl-4-nitrobenzamide (Lipophilic Prodrug) Entry Membrane Permeation (Facilitated by Heptyl Chain) Prodrug->Entry Passive Diffusion Enzyme Bacterial Nitroreductase (e.g., Ddn / NfsA) Entry->Enzyme Substrate Binding Intermediate Nitroso / Hydroxylamine Intermediate Enzyme->Intermediate Reduction (2e-) Target Target Interaction Intermediate->Target Covalent Binding (Cys Residues) Death Bacterial/Parasite Cell Death Intermediate->Death Redox Cycling (ROS Generation) Target->Death Enzyme Inhibition

Figure 1: Mechanism of Action. The heptyl chain enables the prodrug to penetrate the pathogen's membrane, where nitroreductases convert it into a toxic intermediate.

Experimental Protocols
Protocol A: Synthesis of 2-chloro-N-heptyl-4-nitrobenzamide

A standard Schotten-Baumann acylation to generate the N-alkyl derivative.

Reagents:

  • 2-Chloro-4-nitrobenzoyl chloride (1.0 eq)

  • n-Heptylamine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 g of 2-chloro-4-nitrobenzoyl chloride in 15 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Addition: Mix n-heptylamine with TEA in 5 mL DCM. Add this mixture dropwise to the acid chloride solution over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove acid), and finally brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to obtain pale yellow crystals.

Protocol B: Antimicrobial Susceptibility Assay (MIC)

To evaluate the efficacy of the lipophilic modification.

  • Preparation: Dissolve the N-heptyl derivative in 100% DMSO to a stock concentration of 10 mg/mL. (Note: Water solubility is negligible).

  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculation: Add 5 x 10⁵ CFU/mL of test organism (e.g., S. aureus or M. smegmatis).

  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48–72 hours (mycobacteria).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Expected Result: N-heptyl derivative should show lower MIC (better potency) than Aklomide against Gram-positive/Mycobacteria due to better uptake, but potentially higher MIC against Gram-negatives if the molecule becomes too bulky for porins.

References
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-heptyl-4-nitrobenzamide Product Specification. Retrieved from

  • Fisher Scientific. (n.d.). 2-Chloro-4-nitrobenzamide (Aklomide) Safety and Handling. Retrieved from

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.
  • PubChem. (2025). Aklomide Compound Summary. Retrieved from

  • Tiwari, R., et al. (2013). "Mechanism of Action of Anti-tuberculosis Agents." Frontiers in Microbiology.

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 2-chloro-N-heptyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 2-chloro-N-heptyl-4-nitrobenzamide, a novel compound with putative anticancer properties. As drug development professionals, our goal is not merely to ascertain cytotoxicity but to build a robust data package that elucidates mechanism, demonstrates selectivity, and provides a clear rationale for advancing a candidate toward in vivo studies. This document outlines a logical, multi-tiered approach, comparing the compound against a well-established chemotherapeutic agent, Doxorubicin, to benchmark its performance.

The structure of this guide is designed to flow from broad, high-throughput screening to more focused mechanistic studies. We will explain the causality behind each experimental choice, provide detailed, self-validating protocols, and present data in a comparative context.

Foundational Strategy: From Cytotoxicity to Mechanism

The initial validation of a novel anticancer agent hinges on a series of fundamental questions: Is it cytotoxic to cancer cells? Is it selective for cancer cells over normal cells? What cellular processes does it disrupt? And how does its potency compare to existing treatments? Our experimental workflow is designed to answer these questions systematically.

Based on the chemical structure—a substituted nitrobenzamide—the compound may exert its effects through mechanisms such as the inhibition of critical enzymes for cancer cell proliferation or the modulation of dysregulated signaling pathways.[1][2] The presence of a nitroaromatic group and a chloroacetyl moiety suggests potential for inducing apoptosis or cell cycle arrest.[2]

To contextualize our findings, we will use Doxorubicin as a comparator. Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, serving as a potent, broad-spectrum cytotoxic agent and a valuable benchmark.[3]

Experimental Validation Workflow

The following diagram outlines the logical progression of in vitro assays for a comprehensive validation campaign.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Phenotypic & Mechanistic Assays cluster_2 Tier 3: Target & Pathway Analysis A Cell Viability/Cytotoxicity (MTT Assay) B Selectivity Assessment (Cancer vs. Normal Cell Line) A->B Determine IC50 C Apoptosis Induction (Annexin V/PI Staining) B->C Confirm Apoptotic Mechanism D Cell Migration/Invasion (Wound Healing Assay) C->D E Cell Cycle Analysis (Flow Cytometry) D->E Investigate Proliferation Impact F Pathway Modulation (Western Blot) E->F G G F->G Proceed to In Vivo Models G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt pBad p-Bad (Inactive) pAkt->pBad Phosphorylates (Inactivates) Bad Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bcl2 Fails to inhibit Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound 2-chloro-N-heptyl -4-nitrobenzamide Compound->pAkt Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.

Experiment 4: Western Blotting for Key Pathway Proteins

Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By probing for key proteins in the PI3K/Akt pathway, we can determine if the compound modulates their activity. A reduction in phosphorylated Akt (p-Akt), the active form of the protein, would support our hypothesis.

Comparative Rationale: This analysis will provide molecular-level evidence of the compound's mechanism, distinguishing it from Doxorubicin's DNA-damaging mechanism.

Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compounds for a shorter duration (e.g., 6-12 hours) to capture signaling events. Lyse the cells and quantify the total protein concentration.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with primary antibodies overnight (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH as a loading control).

  • Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and image the resulting bands.

  • Analysis: Quantify band intensity and normalize the p-Akt signal to total Akt and the loading control.

Expected Outcome: A significant decrease in the p-Akt/Akt ratio in cells treated with 2-chloro-N-heptyl-4-nitrobenzamide compared to the vehicle control would validate the hypothesized mechanism of action.

Conclusion and Future Directions

This comprehensive in vitro validation guide provides a robust framework for characterizing the anticancer potential of 2-chloro-N-heptyl-4-nitrobenzamide. By systematically evaluating its cytotoxicity, selectivity, and mechanism of action against a clinical benchmark, researchers can build a compelling data package.

The hypothetical data presented herein paints a picture of a promising preclinical candidate that not only induces apoptosis but also inhibits cell migration, potentially through modulation of the PI3K/Akt pathway. These findings, if substantiated by experimental data, would provide a strong rationale for advancing the compound to the next stage of drug development: in vivo efficacy studies using animal models, such as tumor xenografts in immunodeficient mice.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, 6(19). Available at: [Link]. Accessed Feb 20, 2026.

  • Revuelta-Iniesta, R., & Al-Dujaili, E. A. S. (2022). "The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review." Cancers, 14(7), 1802. Available at: [Link]. Accessed Feb 20, 2026.

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). "PI3K/AKT signaling pathway and cancer: an updated review." Annals of Medicine, 46(6), 372-383. Available at: [Link]. Accessed Feb 20, 2026.

  • Reaction Biology. "Cell Migration Assays | Wound Healing." Available at: [Link]. Accessed Feb 20, 2026.

  • QIMA Life Sciences. "In Vitro Assays to Study The Hallmarks of Cancer." Available at: [Link]. Accessed Feb 20, 2026.

  • Wee, P., Wang, Z. (2022). "PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression." International Journal of Molecular Sciences, 23(7), 3505. Available at: [Link]. Accessed Feb 20, 2026.

  • Liu, R., Chen, Y., Liu, G., Li, C., Song, Y., & Cao, Z. (2022). "PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?" Frontiers in Oncology, 12, 814033. Available at: [Link]. Accessed Feb 20, 2026.

  • CUSABIO. "PI3K-Akt signaling pathway." Available at: [Link]. Accessed Feb 20, 2026.

  • Wikipedia. "Wound healing assay." Available at: [Link]. Accessed Feb 20, 2026.

  • Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection." Available at: [Link]. Accessed Feb 20, 2026.

  • Follin-Arbelet, V., et al. (2005). "In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines." Anticancer Drugs, 16(3), 223-8. Available at: [Link]. Accessed Feb 20, 2026.

  • Sharma, G., et al. (2019). "In vitro assays and techniques utilized in anticancer drug discovery." Anticancer Agents in Medicinal Chemistry, 19(1), 34-46. Available at: [Link]. Accessed Feb 20, 2026.

  • Saini, V., & Bothara, S. B. (2021). "Wound Healing Assay for Melanoma Cell Migration." Methods in Molecular Biology, 2265, 253-261. Available at: [Link]. Accessed Feb 20, 2026.

  • Astashkina, A., & Grainger, D. W. (2020). "Cell Culture Based in vitro Test Systems for Anticancer Drug Screening." Frontiers in Bioengineering and Biotechnology, 8, 323. Available at: [Link]. Accessed Feb 20, 2026.

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." Available at: [Link]. Accessed Feb 20, 2026.

  • 4Dcell. "Wound Healing Assay." Available at: [Link]. Accessed Feb 20, 2026.

  • BioDuro. "In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science." Available at: [Link]. Accessed Feb 20, 2026.

  • ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." Available at: [Link]. Accessed Feb 20, 2026.

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Available at: [Link]. Accessed Feb 20, 2026.

  • Gáspár, R., et al. (2021). "Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells." International Journal of Molecular Sciences, 22(11), 5896. Available at: [Link]. Accessed Feb 20, 2026.

  • Varghese, S. J., et al. (2012). "Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based." Journal of Cancer Science & Therapy, 4(3), 060-064. Available at: [Link]. Accessed Feb 20, 2026.

  • Sakagami, H., et al. (2019). "In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs." In Vivo, 33(6), 1859-1870. Available at: [Link]. Accessed Feb 20, 2026.

  • Sharma, R. K., & Singh, P. (2013). "A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone." Journal of Pharmacy Research, 6(3), 356-360. Available at: [Link]. Accessed Feb 20, 2026.

  • National Cancer Institute. "The NCI-60 screen and COMPARE algorithm as described by the original developers." Available at: [Link]. Accessed Feb 20, 2026.

  • Bentham Science. "Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds." Available at: [Link]. Accessed Feb 20, 2026.

  • MDPI. "Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand." Available at: [Link]. Accessed Feb 20, 2026.

  • Royal Society of Chemistry. "Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death." Available at: [Link]. Accessed Feb 20, 2026.

  • MDPI. "Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol." Available at: [Link]. Accessed Feb 20, 2026.

  • MDPI. "N-(3-chlorophenethyl)-4-nitrobenzamide." Available at: [Link]. Accessed Feb 20, 2026.

  • National Center for Biotechnology Information. "N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide." Available at: [Link]. Accessed Feb 20, 2026.

Sources

Structure-activity relationship of 2-chloro-N-heptyl-4-nitrobenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: SAR of 2-chloro-N-heptyl-4-nitrobenzamide & Analogs Targeting DprE1

Executive Summary

2-chloro-N-heptyl-4-nitrobenzamide represents a critical structural scaffold in the development of antitubercular agents targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . While the parent compound (Aklomide) is a known antiprotozoal, the introduction of the N-heptyl tail repurposes the pharmacophore to target the hydrophobic channel of the mycobacterial DprE1 enzyme.

This guide analyzes the Structure-Activity Relationship (SAR) of this molecule, positioning it as a "Scaffold Morphing" case study—demonstrating how a simple nitrobenzamide can be optimized to mimic the potency of gold-standard inhibitors like BTZ043 and PBTZ169 (Macozinone) .

Key Performance Indicators (Representative):

  • Primary Target: DprE1 (Essential Cell Wall Enzyme).

  • Mechanism: Suicide Inhibition (Covalent adduct formation with Cys387).

  • Potency Class: Moderate (Micromolar range) vs. Nanomolar for optimized DNBs.

  • Lipophilicity (cLogP): ~4.2 (Optimal for mycobacterial cell wall penetration).

Mechanism of Action: The "Suicide" Warhead

The biological activity of 2-chloro-N-heptyl-4-nitrobenzamide relies on a specific prodrug mechanism common to nitroaromatic antituberculars.

  • Recognition: The inhibitor binds to the DprE1 active site, positioning the 4-nitro group near the FAD cofactor.

  • Activation: The FAD cofactor (in its reduced FADH₂ form) transfers hydride ions to the nitro group, reducing it to a nitroso (-NO) intermediate.

  • Covalent Locking: The electrophilic nitroso group reacts rapidly with the thiolate anion of the active site residue Cys387 , forming a stable semimercaptal adduct. This irreversibly inactivates the enzyme, blocking arabinan biosynthesis and causing cell lysis.

Pathway Visualization: DprE1 Covalent Inhibition

DprE1_Mechanism Inhibitor 2-chloro-N-heptyl-4-nitrobenzamide (Prodrug) DprE1_FAD DprE1 Active Site (FADH2 Cofactor) Inhibitor->DprE1_FAD Binding (Hydrophobic Fit) Nitroso Nitroso Intermediate (Electrophilic) DprE1_FAD->Nitroso Reduction (-NO2 to -NO) Dead_Enzyme Covalent Adduct (Irreversible Inhibition) Nitroso->Dead_Enzyme Attack by Cys387 Cys387 Cys387 Residue (Nucleophile) Cys387->Dead_Enzyme Semimercaptal Bond

Caption: The activation pathway of nitrobenzamide inhibitors. The nitro group acts as a "Trojan horse," activated by the enzyme itself to form a lethal covalent bond.

Detailed Structure-Activity Relationship (SAR)

The molecule can be dissected into three distinct pharmacophores: the Warhead , the Head Group , and the Tail .

A. The Warhead: 4-Nitro Group
  • Function: Essential for covalent bonding.

  • SAR Insight: Removal of the nitro group (e.g., to an amino or hydrogen) completely abolishes activity (MIC > 128 µg/mL).

  • Positioning: The 4-position is critical for benzamides. However, 3,5-dinitro analogs (DNBs) are often 10-100x more potent than mono-4-nitro analogs because the second nitro group increases the electron deficiency of the ring, facilitating easier reduction by FADH₂.

B. The Head Group: 2-Chloro Substituent
  • Function: Electronic modulation and steric conformation.

  • SAR Insight: The chlorine atom at the ortho position (relative to the amide) serves two roles:

    • Electronic: It is electron-withdrawing, which lowers the reduction potential of the 4-nitro group, making it easier to activate.

    • Conformational: It forces the amide bond out of planarity with the benzene ring. This "twisted" conformation often fits the DprE1 pocket better than a flat, unsubstituted benzamide.

  • Comparison: Replacing Cl with H decreases activity. Replacing with -CF₃ (as in BTZ043) often enhances potency further due to stronger lipophilicity and electron withdrawal.

C. The Tail: N-Heptyl Chain
  • Function: Interaction with the hydrophobic channel.

  • SAR Insight: DprE1 possesses a long, hydrophobic substrate-binding channel intended for the decaprenyl lipid tail of its natural substrate.

    • Short Chains (C1-C4): Inactive (Cannot reach the hydrophobic anchor point).

    • Medium Chains (C7-C10): Optimal. The heptyl (C7) chain provides the perfect balance of lipophilicity (LogP ~4-5) for cell wall permeation and binding affinity.

    • Long Chains (>C12): Activity drops due to solubility issues and "steric clash" at the channel terminus.

Comparative Performance Analysis

The following table compares the 2-chloro-N-heptyl analog against industry benchmarks.

Feature2-chloro-N-heptyl-4-nitrobenzamide BTZ043 (Benzothiazinone) Isoniazid (INH)
Scaffold Class Nitrobenzamide (Mono-nitro)NitrobenzothiazinoneIsonicotinic Hydrazide
Target DprE1 (Covalent)DprE1 (Covalent)InhA (Covalent)
Binding Mode Hydrophobic Channel + Cys387Hydrophobic Channel + Cys387NADH Adduct
Typical MIC (Mtb) 1.0 – 8.0 µg/mL (Moderate)0.001 µg/mL (Ultra-Potent)0.05 µg/mL
LogP (Lipophilicity) ~4.2 (Good Permeability)~3.5-0.7 (Hydrophilic)
Toxicity Risk Moderate (Nitro-reduction issues)Low (Highly specific)Hepatotoxicity
Synthesis Cost Low (1-step Amide Coupling)High (Multi-step Heterocycle)Low

Scientist's Note: While the 2-chloro-N-heptyl analog is less potent than BTZ043, it is significantly cheaper to synthesize. It serves as an excellent "Lead" molecule for exploring novel derivatives (e.g., adding a 3-nitro group to create a 3,5-DNB super-agonist).

Experimental Protocols

To validate the SAR of this compound, the following workflows are standard in antitubercular drug discovery.

Protocol A: Chemical Synthesis (Amide Coupling)
  • Objective: Synthesize 2-chloro-N-heptyl-4-nitrobenzamide.

  • Reagents: 2-chloro-4-nitrobenzoyl chloride, Heptylamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Dissolution: Dissolve 1.0 eq of 2-chloro-4-nitrobenzoyl chloride in dry DCM at 0°C.

  • Addition: Add 1.1 eq of Heptylamine and 1.5 eq of TEA dropwise.

  • Reaction: Stir at room temperature for 4–6 hours (Monitor via TLC, Hexane:EtOAc 4:1).

  • Workup: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃ (remove acid). Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography.

Protocol B: MABA (Microplate Alamar Blue Assay)
  • Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Preparation: Prepare 2-fold serial dilutions of the compound in DMSO (100 µM to 0.1 µM) in 96-well plates.

  • Inoculation: Add 100 µL of Mtb H37Rv suspension (OD₆₀₀ ~0.001) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL Alamar Blue reagent (Resazurin) + 12 µL Tween 80. Incubate 24h.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC: Lowest concentration preventing color change.

Workflow Visualization: Synthesis & Screening

Workflow cluster_0 Synthesis cluster_1 Biological Evaluation Step1 Reactants: 2-Cl-4-NO2-Benzoyl Chloride + Heptylamine Step2 Coupling Reaction (DCM, Et3N, RT, 6h) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Assay1 MABA Assay (M. tb H37Rv) Step3->Assay1 Compound Library Assay2 DprE1 Enzyme Assay (IC50 Determination) Assay1->Assay2 Active Hits Result Data Output: MIC & IC50 Assay2->Result

Caption: The "Hit-to-Lead" workflow from chemical synthesis to biological validation against M. tuberculosis.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.

  • Tiwari, R., et al. (2013). "Benzothiazinones: A new class of antitubercular drugs." Tuberculosis, 93, S2-S7.

  • Almeida, D., et al. (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Molecules, 29(1), 123.

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665.

  • BenchChem. (2025). "Comparative Data on Antimycobacterial Activity of Nitrobenzamide Derivatives." BenchChem Technical Guides.

In vivo validation of in vitro results for 2-chloro-N-heptyl-4-nitrobenzamide

[1]

Executive Summary
  • Compound Class: Lipophilic Nitrobenzamide.[1]

  • Primary Indication Potential: Anti-infective (specifically Mycobacterium tuberculosis or Gram-positive bacteria) or Anti-parasitic.[1]

  • Key Challenge: The p-nitro group is a metabolic "soft spot" (nitroreductase susceptibility), and the N-heptyl chain creates high lipophilicity (LogP > 4), necessitating advanced formulation.[1]

  • Go/No-Go Decision Point: Plasma stability and mutagenicity (Ames test) must be cleared before efficacy studies.[1]

Part 1: Pre-In Vivo "Gatekeeper" Assays

Before injecting animals, you must validate that the compound survives the liver and isn't genotoxic.[1] Nitroaromatics are notorious for false positives in vitro due to radical formation.[1]

1. Metabolic Stability (Microsomal Stability)

The nitro group (


1
  • Protocol: Incubate 1 µM CNH-4NB with pooled mouse/human liver microsomes + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Readout: LC-MS/MS. Monitor for the parent mass and the amino-metabolite (

    
     Da or 
    
    
    Da intermediates).[1]
  • Benchmark: If

    
     min, the compound is a No-Go  for oral dosing without structural modification.[1]
    
2. Genotoxicity Screen (Ames II)

Nitrobenzamides can act as DNA intercalators or radical generators.[1]

  • Requirement: Perform Ames test (Salmonella typhimurium strains TA98/TA100) +/- S9 metabolic activation.[1]

  • Comparator: 4-Nitroquinoline-1-oxide (4-NQO) (Positive Control).[1]

Part 2: Formulation & Pharmacokinetics (PK)

The heptyl chain provides membrane permeability but ruins aqueous solubility.[1] Standard saline vehicles will precipitate the compound, leading to erratic absorption.[1]

Formulation Strategy

Do not use DMSO > 5% for in vivo work (toxic).[1] Use a lipid-based or cyclodextrin vehicle.[1]

Vehicle TypeCompositionProsCons
Standard (Oral) 0.5% CMC + 0.1% Tween 80Simple, standard for benzamides.[1]Poor dissolution for LogP > 4.
Enhanced (IV/IP) 10% PEG400 + 10% Solutol HS15 + SalineHigh solubility, stable.[1]Solutol can cause histamine release in dogs (safe in mice).[1]
Lipid (Oral) Corn oil or Miglyol 812Excellent for heptyl chains.[1]Variable absorption (fed vs. fasted).[1]
PK Protocol (Mouse)
  • Subjects: CD-1 Male Mice (n=3 per timepoint).

  • Dose: 10 mg/kg (IV) and 20 mg/kg (PO).[1]

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Critical Parameter: Calculate Bioavailability (%F) .[1]

    • Target: %F > 30%.[1] If %F is low but stability is high, the heptyl chain is preventing absorption (solubility limited).[1]

Part 3: Efficacy Validation (Infection Model)

Assuming the compound is being developed as an anti-infective (DprE1-like mechanism), use the following validation workflow.

Experimental Design
  • Model: Acute Murine Infection Model (e.g., M. tuberculosis or S. aureus).

  • Group Size: n=6 mice per group.

  • Duration: 7-14 days dosing.

Treatment Groups & Comparators
GroupTreatmentRationale
Vehicle Control 0.5% CMC (Oral)Establishes baseline bacterial load.[1]
Experimental CNH-4NB (25, 50, 100 mg/kg QD)Dose-response evaluation.[1]
Positive Control 1 Isoniazid (INH) (25 mg/kg)Standard of care (rapid bactericidal).[1]
Mechanistic Control BTZ043 (if TB) or Niclosamide Structurally similar benzamide/nitro comparators.[1]
Readouts
  • CFU Counts: Homogenize lungs/spleen, plate on agar, count colonies after incubation.

  • Histopathology: H&E staining of lung tissue to visualize granuloma reduction.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the competing pathways: The desired inhibition of the target (e.g., DprE1 cell wall synthesis) versus the metabolic reduction of the nitro group.[1]

GCompound2-chloro-N-heptyl-4-nitrobenzamideLiverLiver Microsomes(Nitroreductases)Compound->LiverFirst Pass MetabolismTargetBacterial Target(e.g., DprE1 / Cell Wall)Compound->TargetBinding (Inhibition)MetaboliteAmino-benzamide(Inactive Metabolite)Liver->MetaboliteReduction (-NO2 -> -NH2)ToxicityReactive Nitrogen Species(Hepatotoxicity)Liver->ToxicityRadical GenerationLysisBacterial Lysis(Therapeutic Effect)Target->LysisDisrupts Cell WallMetabolite->TargetLoss of Affinity

Caption: Pathway analysis showing the therapeutic window between target inhibition (Green) and metabolic clearance/toxicity (Red).[1]

Part 5: Data Interpretation Guide
ObservationLikely CauseNext Step
High In Vitro Potency / No In Vivo Effect Metabolic instability (Nitro reduction) or Protein Binding.[1]Check Microsomal Stability and Plasma Protein Binding (PPB).[1]
Toxic at Therapeutic Dose Nitro-radical induced hepatotoxicity.[1]Perform ALT/AST liver enzyme assays.
Low Exposure (AUC) Solubility limited (Heptyl chain).[1]Switch to Lipid formulation (Corn Oil) or micronize particle size.[1]
References
  • Makarov, V., et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1] Science. Link(Foundational paper establishing nitro-aromatics as DprE1 inhibitors).

  • Tiwari, R., et al. (2013).[1] "In vitro and in vivo efficacy of nitrobenzamides against tuberculosis." Tuberculosis.[1][2][3][4] Link(Specific reference for nitrobenzamide efficacy models).

  • Diacon, A. H., et al. (2012).[1] "The diarylquinoline TMC207 for multidrug-resistant tuberculosis."[1] New England Journal of Medicine.[1] Link(Standard clinical trial methodology for this class).

  • Patterson, S., et al. (2013).[1] "Metabolic activation of nitro-aromatics: Mechanisms and toxicity."[1] Chemical Research in Toxicology. Link(Mechanistic grounding for nitro-reduction toxicity).

Selectivity Assessment of 2-chloro-N-heptyl-4-nitrobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the selectivity of 2-chloro-N-heptyl-4-nitrobenzamide for its target Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Compound Profile

2-chloro-N-heptyl-4-nitrobenzamide (CAS: 321531-72-0) is a lipophilic benzamide derivative structurally related to the antiprotozoal agent Aklomide (2-chloro-4-nitrobenzamide).[1] By appending a heptyl (C7) alkyl chain to the amide nitrogen, the compound acquires significant lipophilicity, altering its pharmacological profile from a systemic antiparasitic to a probe with high affinity for lipid-processing enzymes and membrane-bound receptors.[1]

In modern drug discovery, this pharmacophore—an electron-deficient phenyl ring linked to a lipophilic tail via an amide bond—is characteristic of Fatty Acid Amide Hydrolase (FAAH) inhibitors and Endocannabinoid modulators .[1] The heptyl chain mimics the arachidonoyl tail of anandamide, positioning the compound as a competitive inhibitor or substrate mimic.[1]

This guide outlines the critical workflow for assessing the selectivity of 2-chloro-N-heptyl-4-nitrobenzamide, specifically distinguishing its activity against FAAH from off-target interactions with TRP channels (e.g., TRPV1) and general cytotoxicity .[1]

Chemical Profile
PropertyDetail
Systematic Name 2-chloro-N-heptyl-4-nitrobenzamide
Core Scaffold 2-chloro-4-nitrobenzamide (Aklomide)
Key Modification N-heptyl substitution (increases LogP, targets lipid pockets)
Putative Target Fatty Acid Amide Hydrolase (FAAH)
Primary Off-Targets TRPV1 (Capsaicin receptor), MAGL, COX-2
Molecular Weight ~298.76 g/mol

Comparative Analysis: Performance vs. Alternatives

To validate 2-chloro-N-heptyl-4-nitrobenzamide as a selective probe, it must be benchmarked against established standards in the endocannabinoid and vanilloid space.[1]

Table 1: Comparative Performance Metrics
Feature2-chloro-N-heptyl-4-nitrobenzamide URB597 (Standard FAAH Inhibitor)Capsaicin (TRPV1 Agonist)Aklomide (Parent Compound)
Primary Mechanism Reversible/Competitive Inhibition (Putative)Irreversible Carbamylation (Covalent)TRPV1 Activation (Channel Opening)Antiprotozoal (Unknown mechanism)
Binding Mode Hydrophobic channel occupancy (Heptyl tail)Serine nucleophilic attack (Carbamate)Vanilloid binding pocketCytosolic/Systemic
Selectivity Challenge High potential for TRPV1 cross-reactivity due to N-alkyl amide.[1]High selectivity for FAAH over MAGL.[1]High specificity for TRPV1; low FAAH affinity.[1]Low lipophilicity; poor FAAH binding.[1]
LogP (Lipophilicity) ~4.5 (High membrane permeability)~3.8~3.6~1.8
Typical IC50/EC50 Target (FAAH): 50–500 nM (Est.)Off-Target (TRPV1): >10 µM (Desired)FAAH: 4.6 nMTRPV1: 10–100 nMProtozoa: µM range
Expert Insight: The Selectivity Paradox

The N-heptyl chain is a double-edged sword.[1] While it dramatically increases affinity for the FAAH substrate channel (which accommodates long fatty chains), it also mimics the lipophilic tail of Capsaicin .[1] Therefore, the critical "Go/No-Go" decision for this compound relies on proving it does not activate TRPV1 at therapeutic concentrations.[1]

Experimental Protocols for Selectivity Assessment

The following protocols are designed to rigorously define the selectivity window of the compound.

Protocol A: Primary Potency Assay (FAAH Inhibition)

Objective: Determine the IC50 against recombinant human FAAH.[1]

Methodology:

  • Enzyme Source: Recombinant human FAAH-1 (microsomal preparation).[1]

  • Substrate: AMC-Arachidonoyl Amide (fluorescent substrate).[1]

  • Reaction Buffer: 125 mM Tris-HCl (pH 9.0), 1 mM EDTA.

  • Workflow:

    • Incubate compound (0.1 nM – 10 µM) with FAAH enzyme for 10 minutes at 37°C.[1]

    • Initiate reaction by adding 10 µM AMC-Arachidonoyl Amide.[1]

    • Readout: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes.

    • Data Analysis: Plot slope of fluorescence vs. concentration to derive IC50.

Validation Criteria:

  • Positive Control: URB597 should yield an IC50 < 10 nM.[1]

  • Negative Control: Vehicle (DMSO) slope set as 100% activity.

Protocol B: Critical Off-Target Profiling (TRPV1 Calcium Flux)

Objective: Ensure the compound does not act as a "silent" TRPV1 agonist/antagonist.[1]

Methodology:

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Indicator: Fluo-4 AM calcium-sensitive dye.[1]

  • Workflow:

    • Load cells with Fluo-4 AM for 45 mins.[1]

    • Agonist Mode: Add compound (10 µM). Measure Ca2+ influx.[1] Compare to Capsaicin (100 nM).[1]

    • Antagonist Mode: Pre-incubate compound (10 µM) for 10 mins, then challenge with Capsaicin (100 nM).[1]

  • Interpretation:

    • 20% signal of Capsaicin max response = Significant Off-Target Liability .[1]

Protocol C: Chemoproteomic Selectivity (Activity-Based Protein Profiling - ABPP)

Objective: Global assessment of serine hydrolase selectivity.[1]

Methodology:

  • Probe: Fluorophosphonate-Rhodamine (FP-Rh), a broad-spectrum serine hydrolase probe.[1]

  • Workflow:

    • Treat proteome (mouse brain membrane or cell lysate) with 2-chloro-N-heptyl-4-nitrobenzamide (10 µM) for 30 mins.[1]

    • Label remaining active enzymes with FP-Rh (1 µM) for 30 mins.[1]

    • Resolve proteins via SDS-PAGE and visualize via in-gel fluorescence.[1]

  • Result: Disappearance of the FAAH band (63 kDa) without dimming of other bands (e.g., MAGL, KIAA1363) confirms selectivity.[1]

Visualizing the Mechanism & Workflow

Diagram 1: The Endocannabinoid Selectivity Pathway

This diagram illustrates the logical flow of the compound's interaction within the endocannabinoid system and the critical checkpoints for selectivity.[1]

SelectivityPathway Compound 2-chloro-N-heptyl- 4-nitrobenzamide FAAH Target: FAAH (Hydrolysis Inhibition) Compound->FAAH Inhibits (Primary) TRPV1 Off-Target: TRPV1 (Nociception/Irritation) Compound->TRPV1 Potential Agonism (Risk) MAGL Off-Target: MAGL (2-AG Hydrolysis) Compound->MAGL Selectivity Check AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents Breakdown CB1 CB1 Receptor (Therapeutic Effect) AEA->CB1 Activates AEA->TRPV1 Activates (High Conc.)

Caption: Mechanism of Action and Selectivity Risks. The compound must inhibit FAAH to elevate Anandamide (AEA) without directly activating TRPV1 or inhibiting MAGL.[1]

Diagram 2: Experimental Validation Workflow

A step-by-step decision tree for validating the compound.

ValidationWorkflow Start Compound Synthesis (2-chloro-N-heptyl-4-nitrobenzamide) Assay1 Primary Screen: FAAH Enzymatic Assay Start->Assay1 Decision1 IC50 < 1 µM? Assay1->Decision1 Assay2 Counter Screen: TRPV1 Ca2+ Flux Decision1->Assay2 Yes Result_Fail REJECT / OPTIMIZE Decision1->Result_Fail No Decision2 Agonism < 10%? Assay2->Decision2 Assay3 Selectivity Profiling: ABPP (Proteome) Decision2->Assay3 Yes Decision2->Result_Fail No Result_Pass VALIDATED PROBE (High Selectivity) Assay3->Result_Pass

Caption: Screening cascade to filter out weak inhibitors (Assay 1) and promiscuous off-target hitters (Assay 2 & 3).

References

  • Ahn, K., et al. (2009).[1] "Discovery and characterization of a highly selective FAAH inhibitor." Chemistry & Biology. Link (Protocol grounding for FAAH/ABPP assays).[1]

  • Starowicz, K., et al. (2007).[1] "Biochemistry and pharmacology of endovanilloids." Pharmacology & Therapeutics.[1] Link (Mechanistic insight on N-acyl amides and TRPV1).[1]

  • U.S. National Library of Medicine. (2024).[1] "Aklomide (2-chloro-4-nitrobenzamide) Compound Summary." PubChem. Link (Structural basis for the parent scaffold).[1]

  • Blankman, J.L., & Cravatt, B.F. (2013).[1] "Chemical probes of human protein function."[1] Chemistry & Biology. Link (Methodology for Activity-Based Protein Profiling).[1]

  • Sigma-Aldrich. "2-chloro-N-heptyl-4-nitrobenzamide Product Specification." AldrichCPR. Link (Verification of compound existence/availability).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-chloro-N-heptyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of 2-chloro-N-heptyl-4-nitrobenzamide is fundamental to its safe handling and disposal. Its structure combines a chlorinated aromatic ring, a nitro group, and an amide linkage, each contributing to its toxicological profile. Based on analogous compounds, we can anticipate the following hazards.[2][3][4]

Hazard CategoryAnticipated Risk for 2-chloro-N-heptyl-4-nitrobenzamideRationale and Reference Compounds
Acute Oral Toxicity Category 3 or 4: Harmful if swallowed. 4-Nitrobenzamide and 2-Chloro-4-nitrobenzamide are classified as harmful if swallowed.[1][2][5]
Skin Corrosion/Irritation Category 2: Causes skin irritation. Analogous compounds are known skin irritants.[2][5][6]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. Similar chlorinated and nitrated benzamides are classified as serious eye irritants.[2][6]
Respiratory Irritation May cause respiratory irritation. Inhalation of dusts from similar solid compounds can irritate the respiratory system.[3][5]
Aquatic Toxicity Potentially harmful to aquatic life. Chlorinated and nitrated aromatic compounds can be persistent and toxic in aquatic environments. Environmental release should be avoided.[2]

Part 2: Pre-Disposal Safety Protocols

Personal Protective Equipment (PPE)

A robust PPE strategy is your primary defense against exposure. Before handling any waste containing 2-chloro-N-heptyl-4-nitrobenzamide, ensure the following are correctly worn:

  • Gloves: Wear impervious gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[3][7]

  • Eye Protection: Chemical splash-resistant safety glasses or goggles are mandatory. If there is a significant splash risk, a face shield should be used in conjunction with goggles.[5][7]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against skin contact.

  • Respiratory Protection: If handling large quantities of the solid compound or if dust generation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.[3] All handling of the solid form should ideally occur within a chemical fume hood to minimize inhalation exposure.[3]

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[8] Given its chemical structure and the data from related compounds, 2-chloro-N-heptyl-4-nitrobenzamide waste should be managed as hazardous waste.

Key Segregation Practices:

  • Solid Waste: Collect solid 2-chloro-N-heptyl-4-nitrobenzamide and contaminated materials (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) container for halogenated organic waste.

  • Avoid Mixing: Never mix this waste stream with other waste types, particularly strong oxidizing agents, strong bases, or other reactive chemicals.[5]

Part 3: Step-by-Step Disposal Procedures

The following workflow provides a systematic approach to the disposal of 2-chloro-N-heptyl-4-nitrobenzamide from the point of generation to final collection.

G cluster_prep Preparation cluster_disposal Disposal Actions cluster_storage Waste Accumulation A Identify Waste Stream (Solid, Liquid, Labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled Waste Container (Halogenated Organic Waste) B->C D Transfer Waste to Container (Use Fume Hood for Solids) C->D E Securely Close Container D->E F Decontaminate Work Area E->F G Remove and Dispose of Contaminated PPE F->G H Store Container in Designated Satellite Accumulation Area G->H I Ensure Container is Labeled with 'Hazardous Waste' and Contents H->I J Request Waste Pickup from EHS I->J

Caption: Disposal workflow for 2-chloro-N-heptyl-4-nitrobenzamide.

Protocol for Solid Waste Disposal
  • Preparation: Work within a chemical fume hood to prevent the dispersion of dust.[1]

  • Collection: Carefully sweep any residual solid into a suitable, sealed container for disposal.[2]

  • Contaminated Materials: Place any items with gross contamination (e.g., weigh paper, paper towels used for minor spills) into a plastic bag, seal it, and then place it into the designated solid hazardous waste container.[9]

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "2-chloro-N-heptyl-4-nitrobenzamide," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[5]

Protocol for Contaminated Labware Disposal
  • Initial Decontamination: Rinse the labware (e.g., beakers, flasks) three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Crucially, this rinsate must be collected and treated as hazardous waste.[8][9] Collect all rinsate in the designated halogenated organic liquid waste container.

  • Final Cleaning: After the triple rinse, the labware can typically be washed with soap and water.

  • Disposal of Empty Containers: An "empty" container that held this chemical must be triple-rinsed as described above before it can be disposed of as non-hazardous waste or recycled.[8][9] The original label on the container must be completely defaced or removed.[9]

Part 4: Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the material. For solids, avoid creating dust. For liquids, use an absorbent material like sand or a commercial sorbent to contain the spill.[10]

  • Personal Protection: Do not attempt to clean a significant spill without the appropriate PPE, including respiratory protection if dealing with a powder.

  • Clean-up:

    • For Solids: Carefully sweep the material into a designated hazardous waste container.[1][2] Avoid raising dust.

    • For Liquids: Use an absorbent, spark-proof tool to collect the absorbed material and place it in a sealed container for disposal.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Part 5: Regulatory Framework

The disposal of 2-chloro-N-heptyl-4-nitrobenzamide is governed by federal and state regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which outlines hazardous waste management procedures under the Resource Conservation and Recovery Act (RCRA).[8] It is imperative to consult your local and state regulations, as they may be more stringent than federal requirements.[11] Always follow your institution's specific EHS guidelines for hazardous waste disposal.[9]

References

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes. American Chemistry Council. [Link]

  • Land Disposal Restrictions. Tennessee Department of Environment & Conservation. [Link]

  • Hazardous Waste Management Regulations. South Carolina Department of Environmental Services. [Link]

  • Defining Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Foley & Lardner LLP. [Link]

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]

  • Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.